Methyl-thiazol-4-ylmethyl-amine hydrochloride
Description
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Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-6-2-5-3-8-4-7-5;/h3-4,6H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRYHBWRIBQMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-13-5 | |
| Record name | 4-Thiazolemethanamine, N-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl-thiazol-4-ylmethyl-amine Hydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl-thiazol-4-ylmethyl-amine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and agrochemical development. As a Senior Application Scientist, the following sections synthesize foundational chemical data with practical insights into its synthesis and rationale for its application in modern research endeavors.
Core Molecular Attributes: Formula and Structure
This compound is a salt of an N-methylated aminomethylthiazole derivative. The core structure features a five-membered thiazole ring, which is a prevalent scaffold in numerous biologically active compounds. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, facilitating its use in biological assays and as a reactant in aqueous or protic solvent systems.
The fundamental properties of this compound are summarized below, providing a clear quantitative foundation for its use.
| Property | Value | Source |
| Chemical Name | N-Methyl-1-(thiazol-4-yl)methanamine hydrochloride | [1] |
| CAS Number | 1187928-14-8 | [2] |
| Molecular Formula | C₅H₉ClN₂S | [1] |
| Molecular Weight | 164.66 g/mol | [2] |
| SMILES | CNCC1=CSC=N1.[H]Cl | [1] |
The structural formula, elucidated from its chemical name and SMILES notation, reveals a thiazole ring substituted at the 4-position with a methylaminomethyl group. This specific arrangement of atoms is critical to its chemical reactivity and its utility as a synthetic intermediate.
Caption: Chemical structure of this compound.
Strategic Importance in Synthesis
The thiazole moiety is a cornerstone in drug development, present in a wide array of approved pharmaceuticals, including the vitamin thiamine (Vitamin B1) and numerous anticancer and antimicrobial agents.[3][4] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, while also participating in hydrogen bonding and other non-covalent interactions with biological targets.[3]
This compound serves as a valuable building block for two primary reasons:
-
The Thiazole Core : It provides a rigid, aromatic scaffold that can be further functionalized. Thiazoles are known to be relatively stable and can undergo various chemical transformations.[3]
-
The N-methylaminomethyl Group : This functional group offers a reactive handle for nucleophilic substitution or for acylation/sulfonylation reactions to build more complex molecular architectures. The secondary amine is a common feature in many bioactive molecules, often contributing to improved pharmacokinetic properties or target engagement compared to primary amines.
This compound is particularly useful for synthesizing libraries of compounds for screening in drug discovery programs targeting neurological disorders and in the development of novel agrochemicals.[2]
A Representative Synthetic Workflow
While specific, proprietary industrial synthesis protocols for this compound are not publicly detailed, a robust and logical synthetic route can be designed based on established and reliable organic chemistry transformations. The following multi-step protocol is a self-validating system, employing well-understood reactions to construct the target molecule from simple precursors.
The overall strategy involves three key stages:
-
Formation of the Thiazole Ring : Utilizing the classic Hantzsch thiazole synthesis.[5]
-
Functionalization to the Amine : Conversion of a handle on the thiazole ring to the primary amine.
-
N-Methylation and Salt Formation : Selective methylation of the primary amine followed by conversion to the hydrochloride salt.
Sources
An In-Depth Technical Guide on the Elucidation of the Mechanism of Action for Thiazole-Based Bioactive Compounds
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged structure in drug design. While the specific molecule, Methyl-thiazol-4-ylmethyl-amine hydrochloride, is recognized primarily as a versatile synthetic intermediate for the creation of more complex bioactive molecules, its core structure represents a critical starting point for drug discovery campaigns.[1][2] This guide, therefore, utilizes this compound as a foundational example to delineate a comprehensive, field-proven strategy for elucidating the mechanism of action (MoA) of novel thiazole-containing compounds. Our focus will be on the "how" – the experimental choices and validation systems that form the bedrock of modern MoA studies, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.
Part 1: From Hit to Target - A Strategic Approach to Target Identification
The journey to understanding a compound's MoA begins with identifying its molecular target(s). This is a critical, yet often challenging, phase. The choice of methodology is dictated by the nature of the compound and the available resources. For a novel thiazole derivative, a multi-pronged approach is recommended to ensure the trustworthiness and validity of the findings.
Initial Hypothesis Generation: The Role of the Thiazole Moiety
The thiazole ring is a known pharmacophore in a variety of drug classes, including protein kinase inhibitors, antimicrobials, and agents targeting neurological disorders.[2][3] Therefore, initial hypotheses can be formulated based on the structural similarities of the test compound to known drugs. For instance, the presence of the thiazole ring might suggest an interaction with ATP-binding sites of kinases or metalloenzymes.
Experimental Workflow for Target Identification
A logical and iterative workflow is essential for successful target identification. The following diagram outlines a typical process, starting from a bioactive "hit" and culminating in a validated target.
Figure 1: A representative experimental workflow for the identification and validation of the molecular target of a novel bioactive compound.
Protocol 1: Affinity-Based Target Pull-Down
This protocol describes a generalized procedure for identifying protein targets that physically interact with the thiazole compound.
1. Immobilization of the Ligand:
- Synthesize an analog of the thiazole compound containing a reactive functional group (e.g., a carboxylic acid or an amine) for coupling to a solid support.
- Covalently couple the analog to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated magnetic beads).
- Thoroughly wash the beads to remove any unreacted compound.
2. Protein Incubation and Elution:
- Prepare a cell lysate from a relevant cell line or tissue.
- Incubate the lysate with the ligand-coupled beads to allow for target protein binding.
- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the bound proteins using a competitive inhibitor (the original thiazole compound), a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).
3. Protein Identification:
- Separate the eluted proteins by SDS-PAGE.
- Excise the protein bands and subject them to in-gel tryptic digestion.
- Analyze the resulting peptides by LC-MS/MS to identify the proteins.
Trustworthiness Check: A crucial control for this experiment is to perform a parallel pull-down with beads that have not been coupled to the ligand or have been coupled with a structurally similar but inactive analog. This helps to distinguish true binding partners from proteins that bind non-specifically to the beads.
Part 2: Delineating the Signaling Pathway
Once a validated target is identified, the next step is to understand how the interaction between the compound and its target modulates cellular signaling pathways. This involves a combination of techniques to probe the downstream consequences of target engagement.
Hypothetical Scenario: Thiazole Compound as a Kinase Inhibitor
Let's assume that the target identification workflow identified a specific protein kinase as the primary target of our hypothetical thiazole derivative. The subsequent investigation would focus on the signaling pathway regulated by this kinase. For instance, if the target is a kinase involved in a cancer-related pathway, such as the FLT3 kinase, we would investigate the impact on downstream signaling nodes.[4]
Signaling Pathway Analysis Workflow
The following diagram illustrates a typical workflow for analyzing the impact of a compound on a signaling pathway.
Figure 2: A workflow for elucidating the impact of a bioactive compound on cellular signaling pathways.
Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol is a standard method for assessing the phosphorylation status of specific proteins in a signaling pathway.
1. Cell Treatment and Lysis:
- Culture the appropriate cell line to 70-80% confluency.
- Treat the cells with the thiazole compound at various concentrations and time points.
- Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Protein Quantification and Electrophoresis:
- Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
- Separate equal amounts of protein from each sample by SDS-PAGE.
3. Immunoblotting:
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation: A decrease in the phosphorylation of a downstream substrate of the target kinase upon treatment with the thiazole compound would provide strong evidence for its inhibitory activity within the cellular context.
Part 3: Quantitative and Biophysical Characterization
To fully understand the MoA, it is essential to quantify the interaction between the compound and its target and to characterize the biophysical properties of this interaction.
Data Presentation: Summarizing Quantitative Data
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
| Parameter | Value | Method | Significance |
| Binding Affinity (Kd) | 50 nM | Surface Plasmon Resonance (SPR) | Measures the strength of the interaction between the compound and its target. |
| Enzymatic Inhibition (IC50) | 100 nM | In vitro Kinase Assay | Concentration of the compound required to inhibit the target's enzymatic activity by 50%. |
| Cellular Potency (EC50) | 250 nM | Cell Proliferation Assay | Concentration of the compound that produces 50% of the maximal biological effect in cells. |
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
1. Chip Preparation:
- Immobilize the purified target protein onto a sensor chip.
2. Binding Analysis:
- Flow a series of concentrations of the thiazole compound over the chip surface.
- Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.
3. Data Analysis:
- Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Expertise in Action: The choice of immobilization strategy and the design of the binding experiment are critical for obtaining high-quality kinetic data. For example, ensuring that the immobilized protein remains in its native conformation is paramount.
The elucidation of the mechanism of action for a novel compound, such as a derivative of this compound, is a systematic and multi-faceted process. It requires a combination of biochemical, cellular, and biophysical approaches to build a comprehensive and validated model of how the compound exerts its biological effects. By following a logical and rigorous experimental workflow, researchers can move from a promising bioactive "hit" to a well-characterized lead compound with a clear MoA, paving the way for further drug development. The inherent versatility of the thiazole scaffold ensures that such investigations will continue to be a fruitful area of research, contributing to the discovery of new medicines for a wide range of diseases.
References
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Thiamine - Wikipedia. Wikipedia. [Link]
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High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum - PubMed Central. National Center for Biotechnology Information. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. MDPI. [Link]
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High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum - ACS Publications. ACS Publications. [Link]
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Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, - ACS Publications - American Chemical Society. ACS Publications. [Link]
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Preliminary in-vitro studies of Methyl-thiazol-4-ylmethyl-amine hydrochloride
An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of Methyl-thiazol-4-ylmethyl-amine hydrochloride
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2] this compound is a novel synthetic compound built upon this versatile scaffold. As a primary amine functionalized with a thiazole group, it presents an intriguing candidate for biological investigation. This guide outlines a structured, multi-tiered approach for the preliminary in-vitro evaluation of this compound, designed to elucidate its cytotoxic profile and explore its potential as a modulator of key cellular processes. Our methodology is grounded in robust, validated assays that provide a foundational understanding of the compound's biological activity.
Compound Profile: this compound
A thorough understanding of the test article's physicochemical properties is paramount for designing meaningful in-vitro studies.
| Property | Value | Source |
| Molecular Formula | C5H9ClN2S | |
| Molecular Weight | 164.66 g/mol | |
| CAS Number | 1187928-14-8 | |
| Appearance | Light yellow solid | [1] |
| Storage Conditions | 0-8 °C, under inert gas | [1][3] |
Note: Data for the closely related Thiazol-4-yl-methylamine hydrochloride is used as a proxy where specific data for the methylated compound is unavailable.
Tier 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any novel compound is to determine its effect on cell viability.[4][5] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4][6]
Experimental Rationale
The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells. This assay is cost-effective, reliable, and provides a quantitative measure of cytotoxicity.[4] We will employ a panel of cell lines to assess for any cancer-specific effects and to gauge general toxicity.
Cell Line Panel
| Cell Line | Type | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | A well-characterized cancer cell line, often used in primary screening.[7] |
| HepG2 | Human Hepatocellular Carcinoma | Represents a liver cancer model and can provide initial insights into potential hepatotoxicity.[8] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess for general cytotoxicity and selectivity.[4] |
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Treat the cells with the various concentrations of the compound and incubate for 24 and 48 hours. Include a vehicle control (water) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT Cytotoxicity Assay.
Tier 2: Mechanistic Exploration
Based on the cytotoxicity data, further assays can be designed to probe the compound's mechanism of action. Given that many thiazole derivatives exhibit activity as enzyme inhibitors or receptor ligands, these are logical next steps.[8][9]
A. Enzyme Inhibition Assay: Monoamine Oxidase (MAO)
Scientific Rationale: Some thiazole-containing compounds have been identified as inhibitors of monoamine oxidases (MAOs), enzymes crucial in neurotransmitter metabolism.[9] Inhibition of MAOs can have therapeutic effects in neurological disorders. A fluorometric assay provides a sensitive method to screen for MAO-A and MAO-B inhibition.[9]
Detailed Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme and Substrate Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes and their respective substrates.
-
Compound Incubation: In a 96-well black plate, add the enzyme, a reaction buffer, and varying concentrations of this compound. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a non-fluorescent substrate that is converted to a fluorescent product by the MAO enzyme.
-
Fluorescence Measurement: Measure the fluorescence intensity at time intervals using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value for both MAO-A and MAO-B to assess potency and selectivity.
Caption: Workflow for the Fluorometric MAO Inhibition Assay.
B. Receptor Binding Assay
Scientific Rationale: To determine if the compound interacts with a specific cellular receptor, a competitive binding assay can be performed.[10][11] This type of assay measures the ability of the test compound to displace a known, labeled ligand from its receptor.[12][13] This is a fundamental technique in drug discovery for identifying and characterizing receptor ligands.[10][11]
Detailed Protocol: Radioligand Binding Assay (Hypothetical Target: Receptor X)
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (Receptor X).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand for Receptor X, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be used to calculate the binding affinity (Ki).
Caption: Workflow for a Radioligand Receptor Binding Assay.
Data Interpretation and Next Steps
The preliminary data gathered from these in-vitro studies will provide a foundational understanding of the biological activity of this compound.
-
High Cytotoxicity with Selectivity for Cancer Cells: If the compound shows potent cytotoxicity against MCF-7 and HepG2 cells but has a significantly higher IC50 in HEK293 cells, it would be a promising candidate for further anticancer drug development.[7] Subsequent studies could explore the mechanism of cell death (apoptosis vs. necrosis) and effects on the cell cycle.[7]
-
Potent Enzyme Inhibition: If the compound is a potent and selective inhibitor of either MAO-A or MAO-B, it could be further investigated as a potential therapeutic for neurological conditions.[9] Structure-activity relationship (SAR) studies would be warranted to optimize its inhibitory activity.
-
High Receptor Affinity: If the compound demonstrates high affinity for a specific receptor, further functional assays should be conducted to determine if it acts as an agonist or antagonist.
This structured, in-vitro approach ensures a logical and scientifically rigorous preliminary evaluation of this compound, providing the necessary data to guide future research and development efforts.
References
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Wikipedia. (2024, January 19). Thiamine. Retrieved from [Link]
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Saglik, B. N., et al. (2019). In Vitro and in Silico Evaluation of New Thiazole Compounds as Monoamine Oxidase Inhibitors. Bioorganic Chemistry, 84, 323-329. Retrieved from [Link]
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Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-10. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33358–33373. Retrieved from [Link]
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EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]
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Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1815. Retrieved from [Link]
- Google Patents. (2017). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
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El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. Retrieved from [Link]
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Esimbekova, E. N., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 11(1), 60. Retrieved from [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. The National Center for Advancing Translational Sciences. Retrieved from [Link]
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National Toxicology Program. (1995). Nomination Background: Methylamine (CASRN: 74-89-5). Retrieved from [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Retrieved from [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Retrieved from [Link]
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Das, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-15. Retrieved from [Link]
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Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. SSRN. Retrieved from [Link]
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ResearchGate. (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin. Retrieved from [Link]
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Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Retrieved from [Link]
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Staszewska-Krajewska, O., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(15), 3536. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for Receptor Binding Studies with Methyl-thiazol-4-ylmethyl-amine hydrochloride
Document ID: AN-RB-20260124
Abstract: This document provides a comprehensive guide to characterizing the binding properties of novel chemical entities at a target receptor, using Methyl-thiazol-4-ylmethyl-amine hydrochloride as a representative test compound. Due to the absence of a publicly defined specific biological target for this molecule, this application note establishes a robust framework for receptor binding assays by postulating a hypothetical screening scenario against a G-Protein Coupled Receptor (GPCR), a common target class for neurologically active compounds. The protocols herein are detailed to ensure scientific rigor and reproducibility, covering membrane preparation, saturation and competitive radioligand binding assays, and subsequent data analysis.
Introduction: The Rationale for Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing critical data on the interaction between a ligand (e.g., a drug candidate) and its biological target.[1][2] These assays quantify the affinity of a ligand for a receptor, a key parameter that often correlates with its potency. The two primary types of radioligand binding experiments are saturation assays, which determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd), and competition assays, which measure the ability of a test compound to displace a radioligand, thereby determining its inhibitory constant (Ki).[3][4]
This compound is a heterocyclic amine containing a thiazole moiety, a structure found in numerous biologically active compounds. While its primary role is often cited as a synthetic intermediate in pharmaceutical development, its potential direct biological activity warrants investigation. This guide uses this compound as an exemplar to detail the process of determining receptor binding affinity.
For the purpose of these protocols, we will hypothesize that this compound is being investigated for its affinity to the Dopamine D2 receptor, a well-characterized GPCR implicated in various neurological processes and a common target for antipsychotic drugs.
Foundational Principles of Radioligand Binding
The interaction between a ligand and a receptor is governed by the Law of Mass Action. At equilibrium, the rate of association of the ligand and receptor is equal to the rate of dissociation. Radioligand binding assays leverage a radioactively labeled ligand to quantify this interaction.
-
Total Binding: The total amount of radioligand bound to the membrane preparation. This includes both specific binding to the target receptor and non-specific binding to other membrane components, filters, and the assay tube itself.[5]
-
Non-Specific Binding (NSB): The binding of the radioligand to sites other than the receptor of interest.[6][7] It is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled competing ligand that is known to bind to the target receptor with high affinity. This unlabeled ligand occupies all the specific receptor sites, leaving only the non-specific binding of the radioligand to be measured.
-
Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.[5]
Expert Insight: Achieving a high signal-to-noise ratio (i.e., high specific binding relative to non-specific binding) is critical for a robust assay. Ideally, specific binding should constitute at least 80% of total binding at the Kd concentration of the radioligand.[8]
Experimental Design & Workflows
A typical workflow for characterizing a new compound involves first establishing the binding characteristics of the radioligand to the receptor preparation (Saturation Assay) and then using this information to design a robust assay to test the compound's affinity (Competition Assay).
Figure 1: Overall workflow for receptor binding characterization.
Detailed Protocols
These protocols are designed for a 96-well plate format using vacuum filtration to separate bound from free radioligand.
Protocol 1: Preparation of Cell Membranes Expressing the Target Receptor
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the hypothetical target, the Dopamine D2 receptor. Isolated membranes are often preferred over intact cells as they provide a more stable and less complex system.[9]
Materials:
| Reagent | Specification |
|---|---|
| Cell Pellet | From HEK293 or CHO cells expressing D2 receptor |
| Lysis Buffer | 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 |
| Protease Inhibitor Cocktail | 1X final concentration |
| Sucrose Solution | 20% (w/v) in Lysis Buffer |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4 |
Procedure:
-
Cell Lysis: Resuspend the frozen cell pellet in 20 volumes of ice-cold Lysis Buffer containing protease inhibitors.[10] All subsequent steps should be performed at 4°C to minimize proteolytic degradation.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a mechanical homogenizer (e.g., Polytron) to ensure complete cell lysis.[11][12]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and intact cells.[10][11]
-
High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes to pellet the cell membranes.[11]
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Lysis Buffer, and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands and cytosolic components.
-
Final Preparation & Storage: Resuspend the final pellet in a smaller volume of Assay Buffer (optionally containing 10% sucrose as a cryoprotectant).[10]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.
-
Aliquoting and Storage: Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This assay determines the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd).[4][13] The experiment involves incubating a fixed amount of membrane protein with increasing concentrations of the radioligand.[5]
Materials:
| Reagent | Specification | Example Radioligand |
|---|---|---|
| Membrane Preparation | 20-100 µg protein/well | [³H]-Spiperone (for D2 receptor) |
| Radioligand | 8-12 concentrations, e.g., 0.1x to 10x estimated Kd | [³H]-Spiperone |
| Unlabeled Ligand (for NSB) | 1000x concentration of radioligand Kd | Haloperidol (for D2 receptor) |
| Assay Buffer | As prepared in 4.1 | |
| Wash Buffer | Ice-cold Assay Buffer | |
| Scintillation Cocktail |
| 96-well Filter Plates | GF/C or GF/B glass fiber | |
Procedure:
Figure 2: Workflow for Saturation Binding Assay.
-
Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have wells for total binding and non-specific binding (typically in triplicate).
-
Reagent Addition:
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
NSB Wells: Add 50 µL of the unlabeled ligand solution (at a concentration 100- to 1000-fold higher than its Ki).
-
Add 50 µL of the appropriate radioligand dilution to all wells. The concentrations should span a range from well below to well above the expected Kd.[5]
-
-
Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction. The final volume in this example is 250 µL.[10]
-
Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature to allow the binding to reach equilibrium. This must be empirically determined, as lower radioligand concentrations take longer to equilibrate.[14]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the free radioligand.[8][10]
-
Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove any trapped free radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[10]
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of the unlabeled test compound (this compound) by measuring its ability to compete with a fixed concentration of radioligand for the receptor sites.[4][15]
Materials:
-
Same as for the saturation assay, plus the test compound.
-
Test Compound: this compound, prepared in a dilution series (e.g., 10 concentrations over a 5-log unit range).[4]
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and each concentration of the test compound (in triplicate).
-
Reagent Addition:
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
NSB Wells: Add 50 µL of excess unlabeled ligand.
-
Test Compound Wells: Add 50 µL of the corresponding dilution of this compound.
-
Add 50 µL of radioligand to all wells. Crucially, the concentration of the radioligand should be at or below its Kd value determined from the saturation assay. [5] This maximizes the sensitivity of the assay to the competing compound.
-
-
Initiate, Incubate, Filter, Wash, Count: Follow steps 3-7 from the Saturation Assay Protocol (4.2).
Data Analysis and Interpretation
Proper data analysis is essential to extract meaningful parameters from the binding experiments. Non-linear regression analysis is the gold standard method.[14]
Analysis of Saturation Binding Data
-
Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.
-
Convert CPM to Molar Units: Convert the specific binding CPM values to molar units (e.g., fmol/mg protein). This requires knowing the specific activity of the radioligand and the protein concentration in the assay.
-
Non-linear Regression: Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis). Fit the data to the "one-site specific binding" equation: Y = (Bmax * X) / (Kd + X) This analysis will yield the values for Bmax and Kd.[14]
Data Presentation:
| Parameter | Description | Typical Units |
|---|---|---|
| Kd | Equilibrium Dissociation Constant | nM or pM |
| Bmax | Maximum Receptor Density | fmol/mg protein |
Analysis of Competitive Binding Data
-
Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (total binding wells without competitor).
-
Non-linear Regression: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4]
-
Calculate the Inhibitory Constant (Ki): The IC50 is dependent on the concentration of radioligand used in the assay. To determine the intrinsic affinity of the test compound for the receptor (Ki), the Cheng-Prusoff equation is used.[16][17]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki: The inhibitory constant for the test compound.
-
IC50: The value determined from the competition curve.
-
[L]: The concentration of free radioligand used in the assay.
-
Kd: The dissociation constant of the radioligand for the receptor (determined from the saturation assay).
-
Figure 3: Data analysis pipeline for competitive binding assays.
Conclusion
This application note provides a detailed, self-validating framework for conducting receptor binding studies to determine the affinity of a test compound, such as this compound. By first characterizing the receptor system with a saturation binding assay to determine Kd and Bmax, researchers can then perform a robust competitive binding assay under optimized conditions. The subsequent calculation of the Ki value using the Cheng-Prusoff equation provides an accurate, assay-independent measure of the compound's affinity for the target receptor, a critical parameter in the drug discovery and development process.
References
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad Software. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube. [Link]
-
Cai, Z., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
Key concepts: Saturation binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. [Link]
-
Carraro, M., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 241-248. [Link]
-
Berry, J., Price-Jones, M., & Killian, B. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94. [Link]
-
Leff, P., & Dougall, I. G. (1993). Further subtleties in the estimation of equilibrium dissociation constants from functional antagonism in irreversible or slowly reversible systems. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]
-
Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. [Link]
-
Receptor-Ligand Binding Assays. (n.d.). MilliporeSigma. [Link]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group, University of Connecticut. [Link]
-
Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2021). Journal of Visualized Experiments, (173). [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Receptor-Ligand Binding Assays [labome.com]
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- 5. revvity.com [revvity.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
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- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of thiazole-containing compounds. Our approach is rooted in explaining the fundamental physicochemical principles to empower you to make informed, effective decisions in your experimental design.
Part 1: Understanding the Challenge - Why Are Thiazole Compounds Often Poorly Soluble?
Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their inherent structural features can often lead to solubility issues in aqueous buffers, a critical hurdle for in vitro assays, formulation development, and ultimately, bioavailability.
The primary drivers of poor aqueous solubility for any compound, including thiazoles, are a combination of two key physicochemical properties:
-
High Crystal Lattice Energy: This is the energy required to break apart the solid, crystalline state of a compound. Thiazole rings are planar and aromatic, which can promote efficient packing in a crystal lattice through π-stacking and other intermolecular forces like hydrogen bonding (if suitable substituents are present).[1][2] This strong, stable crystal structure makes it energetically unfavorable for individual molecules to dissociate and interact with water molecules.[3]
-
High Lipophilicity (LogP): This refers to a compound's preference for a fatty, nonpolar environment over an aqueous one. While the thiazole ring itself is only moderately lipophilic, the substituents required for biological activity are often large, aromatic, or greasy moieties that significantly increase the overall lipophilicity (LogP > 3), driving the molecule out of the aqueous phase.[4][5]
A compound with both high crystal lattice energy ("brick dust") and high lipophilicity ("grease ball") represents the most significant solubility challenge.[6]
Part 2: Troubleshooting Guide - A Step-by-Step Approach
This section is designed as a practical, question-driven guide to systematically address solubility problems encountered during your experiments.
Question 1: "My new thiazole compound crashed out of my phosphate-buffered saline (PBS) solution upon preparation. What is my first step?"
Answer: The immediate precipitation of your compound indicates that its thermodynamic solubility in PBS is very low. The first step is to systematically characterize the problem before attempting to solve it. Do not immediately jump to adding high concentrations of organic solvents, as this can confound future experiments.
Your initial goal is to determine if the solubility is pH-dependent. The thiazole ring nitrogen is weakly basic, with a conjugate acid pKa of approximately 2.5.[7] This means the ring itself will only be significantly protonated and more soluble at very low pH. However, your compound likely has other ionizable functional groups (amines, carboxylic acids) that will dictate its solubility across the physiological pH range.
This protocol will establish whether pH modification is a viable strategy.
-
Prepare a range of simple buffers:
-
pH 2.0 (0.01 N HCl)
-
pH 4.5 (Acetate Buffer, 50 mM)
-
pH 7.4 (Phosphate Buffer, 50 mM)
-
pH 9.0 (Borate Buffer, 50 mM)
-
-
Prepare a concentrated stock solution: Dissolve your compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). This is for creating a kinetic solubility test.
-
Spike and Observe: Add a small volume of the DMSO stock to each buffer to achieve your target final concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM). Ensure the final DMSO concentration is low and consistent, ideally ≤1%.
-
Incubate and Measure:
-
Seal the samples and shake at room temperature or 37°C for 1-2 hours.
-
Visually inspect for precipitation.
-
For a quantitative result, filter the samples through a 0.22 µm filter or centrifuge at high speed (>10,000 x g) for 15 minutes.
-
Measure the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).[8]
-
Interpreting the Results: If you observe significantly higher solubility at low pH, your compound is likely a weak base. If it is more soluble at high pH, it is a weak acid. If solubility is low across all pH values, it is likely a neutral compound or its pKa is outside this range, and you will need to proceed to other strategies.
Question 2: "My compound is a weak base and is soluble at pH 2, but I need to run my cell-based assay at pH 7.4. What should I do?"
Answer: This is a classic "pH shift" problem. While the compound is soluble in your acidic stock, it precipitates when diluted into the neutral pH of the cell culture media. Your goal is to keep the compound in solution at pH 7.4 long enough to achieve its biological effect. Here, formulation strategies are essential.
The diagram below illustrates the systematic workflow for addressing this common issue.
Caption: Troubleshooting workflow for poor compound solubility.
Based on this workflow, since your compound's solubility is pH-dependent but you are constrained to pH 7.4, you should move to "General Solutions." The two most common and effective approaches are using cosolvents or cyclodextrins.
Cosolvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the water and your lipophilic compound, making it easier to dissolve.[9]
-
Select Cosolvents: Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).[10]
-
Prepare Stock Solutions: Prepare a 10 mM stock of your compound in each pure cosolvent.
-
Create a Titration Series: In a multi-well plate, prepare serial dilutions of your compound in your target buffer (e.g., PBS pH 7.4). Start with a high percentage of cosolvent and titrate down. For example:
-
Well A1: 90 µL Buffer + 10 µL of 10 mM stock in DMSO (10% DMSO, 1 mM compound)
-
Well A2: 95 µL Buffer + 5 µL of 10 mM stock in DMSO (5% DMSO, 500 µM compound)
-
...and so on, down to <1% cosolvent.
-
-
Equilibrate and Observe: Shake for 1-2 hours and observe for the concentration at which precipitation occurs. This helps you find the minimum percentage of cosolvent required to maintain solubility at your desired final concentration.
Causality Note: Be aware that high concentrations of organic solvents can impact the results of biological assays. Always run a vehicle control (buffer + the same percentage of cosolvent without your compound) to check for toxicity or off-target effects.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules, effectively shielding them from water and increasing their apparent solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, effective choices with low toxicity.[12]
-
Prepare Cyclodextrin (CD) Stock: Prepare a concentrated stock solution of HP-β-CD or SBE-β-CD in your target buffer (e.g., 20-40% w/v).
-
Phase Solubility Study:
-
Add an excess amount of your solid thiazole compound to a series of vials containing increasing concentrations of the CD solution (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).
-
Filter the samples and analyze the supernatant for compound concentration.
-
-
Plot and Analyze: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing CD concentration indicates the formation of a soluble inclusion complex.
Data Presentation Example:
| Formulation Condition | Compound Solubility (µg/mL) | Fold Increase |
| PBS, pH 7.4 | 0.5 | 1x |
| PBS + 5% DMSO | 15.2 | ~30x |
| PBS + 10% Ethanol | 12.8 | ~25x |
| PBS + 5% (w/v) HP-β-CD | 55.7 | ~111x |
| PBS + 5% (w/v) SBE-β-CD | 78.3 | ~156x |
This is illustrative data for a hypothetical thiazole compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my thiazole compound have poor solubility even though it has nitrogen and sulfur atoms that should hydrogen bond with water?
A: While the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, the overall solubility is dictated by the entire molecule's properties. The planar, aromatic nature of the ring can lead to strong π-π stacking interactions in the crystal lattice.[1] This high lattice energy requires a significant input of energy to break the crystal apart, which may not be offset by the energy gained from forming a few hydrogen bonds with water.[3] Furthermore, if the substituents on the ring are large and hydrophobic, they will dominate the molecule's behavior, making it lipophilic and driving it out of the aqueous phase.
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A: This is a critical concept.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can remain in solution indefinitely under specific conditions (pH, temperature). It is measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate for an extended period (e.g., >24 hours).[2]
-
Kinetic Solubility is measured by adding a small amount of a concentrated organic stock solution (like DMSO) to a buffer. The value obtained is the concentration at which the compound precipitates out of this supersaturated solution.[8]
Kinetic solubility is often higher than thermodynamic solubility because the compound may remain in a supersaturated state for a period before crashing out.[13] It matters because a high kinetic solubility might be sufficient for a short-term in vitro assay, but for formulation and in vivo studies, the lower thermodynamic solubility is the more relevant and challenging value to overcome.
Q3: Can the type of buffer I use, not just the pH, affect my compound's solubility?
A: Absolutely. While pH is the dominant factor for ionizable compounds, other buffer components can have an effect. Some buffer salts can interact with your compound, potentially forming less soluble salts. For example, phosphate buffers could, in some cases, form less soluble phosphate salts with certain basic compounds. It is always wise to confirm solubility in the exact buffer system you plan to use for your final experiment.[14]
Q4: My compound is still not soluble enough even with cosolvents and cyclodextrins. What are my next options?
A: If standard methods are insufficient, you may need to explore more advanced formulation strategies, often in collaboration with a formulation specialist. One powerful technique is creating an amorphous solid dispersion . This involves dispersing your crystalline drug at a molecular level within a hydrophilic polymer matrix (like PVP or PEG). By eliminating the crystal lattice, you remove the energy barrier (lattice energy) to dissolution, which can dramatically increase solubility.[15] This is the principle behind the successful formulation of many poorly soluble drugs, including the thiazole-containing HIV protease inhibitor Ritonavir.[16][17]
Caption: Effect of pH on the ionization of a basic thiazole ring.
References
-
RSC Publishing. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (2023). Thiazole. Available at: [Link]
-
Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-9. Available at: [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Available at: [Link]
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Sohail, M. F., et al. (2015). Formulation and Dissolution enhancement of Meloxicam tablets using Polyvinyl caprolactam-polyvinyl acetate-polyethylene. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1643-1649. Available at: [Link]
-
Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Available at: [Link]
-
Popa, M., et al. (2021). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][7][10]triazole and Imidazo[2,1-b][1][6][10]thiadiazole Derivatives. Molecules, 26(11), 3163. Available at: [Link]
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Patel, J., et al. (2015). Bioavailability Enhancement of Ritonavir by Solid Dispersion Technique. Journal of Drug Delivery and Therapeutics, 5(5), 23-28. Available at: [Link]
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Al-Hamidi, H., et al. (2018). Improvement of Meloxicam Solubility Using a β-Cyclodextrin Complex Prepared via the Kneading Method and Incorporated into an Orally Disintegrating Tablet. AAPS PharmSciTech, 19(6), 2737-2748. Available at: [Link]
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Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Kumar, S., & Singh, P. (2021). Bioavailability Enhancement of Ritonavir by Solid Dispersion Technique. Journal of Drug Delivery and Therapeutics, 11(5), 80-86. Available at: [Link]
-
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-
Walsh Medical Media. (2020). Solubility Enhancement of Ritonavir: Co-Crystallization. Available at: [Link]
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ResearchGate. (n.d.). Predicted LogP values for (a) thiazolo[3,2-b][1][7][10]triazoles (1a–16a).... Available at: [Link]
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Pharmaceutical Technology. (2013). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]
-
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-
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-
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Gite, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3249. Available at: [Link]
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Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Available at: [Link]
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RSC Publishing. (n.d.). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Royal Society of Chemistry. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Available at: [Link]
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-
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-
Brieflands. (2011). Improving Dissolution of Meloxicam Using Solid Dispersions. Available at: [Link]
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MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]
-
ResearchGate. (2021). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][7][10]triazole and Imidazo[2,1-b][1][6][10]thiadiazole Derivatives. Available at: [Link]
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Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]
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Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1403. Available at: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). Enhanced Solubility of Meloxicam with Sodium Benzoate Hydrotrope: Ecofriendly Approach for Improved Topical Drug Delivery. Available at: [Link]
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- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
How to handle degradation of Methyl-thiazol-4-ylmethyl-amine hydrochloride in solution
Document ID: T-GUIDE-MTMA-001
Version: 1.0 (January 2026)
Introduction: Navigating the Stability of Methyl-thiazol-4-ylmethyl-amine Hydrochloride
Welcome to the technical support guide for this compound (MTMA-HCl). As a key building block in pharmaceutical and agrochemical research, the integrity of this compound in solution is paramount for reproducible and accurate experimental outcomes[1]. The thiazole ring, while aromatic, possesses reactive sites, and the amine hydrochloride functionality introduces specific handling requirements[2][3]. Degradation can lead to loss of potency, formation of confounding artifacts, and inconsistent results.
This guide is designed to provide you, the researcher, with a deep understanding of the factors that influence MTMA-HCl stability and to offer practical, field-proven troubleshooting strategies and protocols to mitigate degradation. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Chemistry of Degradation
The stability of MTMA-HCl in solution is not absolute. It is a function of its chemical environment. Understanding the primary stressors is the first step toward preventing degradation. The key vulnerabilities stem from the thiazole ring and the amine group.
Key Factors Influencing Stability
Several environmental factors can initiate and accelerate the degradation of MTMA-HCl. The most critical are pH, light, temperature, and the presence of oxidizing agents.
-
pH: The pH of the solution is arguably the most critical factor. The thiazole moiety, analogous to the one in thiamine (Vitamin B1), is generally stable in acidic conditions but becomes highly susceptible to degradation, including ring cleavage, in neutral to alkaline solutions[4]. The hydrochloride salt form helps maintain an acidic pH upon dissolution in unbuffered aqueous media. However, adding buffers or other reagents can shift the pH into an unstable range.
-
Light (Photodegradation): Thiazole rings, particularly when substituted with aryl groups, can be susceptible to photodegradation. Exposure to UV or even high-intensity visible light can initiate reactions with molecular oxygen (specifically singlet oxygen) via processes like [4+2] cycloaddition, leading to the formation of unstable endoperoxide intermediates that rearrange into degradation products[5].
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides and sulfones[6]. The ring nitrogen can also be oxidized to an N-oxide[6]. These reactions can be accelerated by atmospheric oxygen, peroxide contaminants in solvents (e.g., older ethers or THF), or the addition of oxidizing agents.
-
Temperature: As with most chemical reactions, rates of degradation increase with temperature. Storing solutions at elevated temperatures will accelerate hydrolysis, oxidation, and other decomposition pathways.
Visual Guide 1: Primary Stressors for MTMA-HCl Degradation
Caption: Key environmental factors that can induce the degradation of MTMA-HCl in solution.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments in a question-and-answer format, providing likely causes and actionable solutions.
Q1: My freshly prepared MTMA-HCl solution has a yellow or brown tint, or the color intensifies over time. What is happening?
A1: Color formation is a classic indicator of degradation, most commonly due to oxidation or complex photoreactions.
-
Probable Cause (Causality): The thiazole ring or other components in your media may be undergoing oxidation. This process can be accelerated by exposure to air (oxygen) and light. The resulting oxidized species or subsequent degradation products are often colored.
-
Troubleshooting & Prevention:
-
Work in Inert Atmosphere: When preparing stock solutions for long-term storage, degas your solvent by sparging with nitrogen or argon before dissolving the compound. Overlay the final solution with the inert gas before sealing.
-
Use High-Purity Solvents: Ensure your solvents are fresh and free of peroxides. For example, use freshly opened bottles of HPLC-grade solvents or solvents from a purification system.
-
Protect from Light: Prepare the solution in a vial wrapped in aluminum foil or an amber vial. Store it in the dark.
-
Re-evaluate Additives: If you are adding other components to the solution (e.g., in a cell culture medium), consider if any of them could be promoting oxidation.
-
Q2: I am running an HPLC/LC-MS analysis and see multiple new peaks appearing over time that were not in my initial sample. How can I confirm if this is degradation?
A2: The appearance of new, growing peaks is a strong indication of degradation. A forced degradation study can help you identify and characterize these products.
-
Probable Cause (Causality): Under the conditions of your experiment or storage, MTMA-HCl is breaking down into one or more new chemical entities. The nature of these degradants depends on the stressor (e.g., hydrolysis from high pH, oxidation products).
-
Troubleshooting & Prevention:
-
Perform a Forced Degradation Study: Intentionally stress your compound under controlled conditions (see Protocol 3.2). This involves exposing separate aliquots to mild acid, mild base, an oxidizing agent (e.g., H₂O₂), heat, and light[7]. Analyze these samples by LC-MS to generate a "fingerprint" of potential degradation products.
-
Compare Peaks: Compare the retention times and mass spectra of the peaks from your stressed samples to the unknown peaks in your experimental sample. A match confirms the identity of the degradation pathway.
-
Optimize Solution Conditions: Once you identify the primary degradation pathway (e.g., hydrolysis in a basic buffer), you can take steps to mitigate it, such as switching to an acidic buffer system.
-
Q3: My bioassay results are inconsistent and not reproducible, even though I prepare the solutions fresh. Could compound instability be the cause?
A3: Yes, absolutely. Even degradation that occurs over the course of a few hours during an experiment can drastically alter the effective concentration of your active compound.
-
Probable Cause (Causality): The compound may be degrading in the assay medium itself, which is often buffered at a physiological pH (~7.4) and incubated at 37°C—conditions that are unfavorable for thiazole stability[4].
-
Troubleshooting & Prevention:
-
Assess Stability in Assay Media: Prepare your compound in the final assay buffer. Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) under the exact assay conditions (e.g., 37°C, 5% CO₂) and analyze them by HPLC to quantify the amount of remaining parent compound.
-
Minimize Incubation Time: If significant degradation is observed, redesign your experiment to minimize the time the compound spends in the unstable medium.
-
Prepare High-Concentration Stock in Stable Solvent: Maintain a concentrated stock solution in a stable solvent (e.g., DMSO or 10 mM HCl) and perform the final dilution into the assay buffer immediately before adding it to your experiment. This minimizes the exposure time to unfavorable conditions.
-
Data Summary Table 1: Stability Profile and Recommendations
| Condition | Effect on MTMA-HCl Stability | Recommendation |
| pH < 6 | High Stability | Ideal for storage and stock solutions. Use acidic buffers (e.g., citrate, acetate) or dilute HCl.[4] |
| pH ≥ 7 | Low Stability | Prone to hydrolysis and ring cleavage. Avoid for storage. Minimize exposure time during experiments.[4] |
| Light Exposure | Potential Degradation | Can cause photo-oxidation. Always protect solutions from light using amber vials or foil.[5] |
| Temperature > 4°C | Accelerated Degradation | Increases the rate of all degradation pathways. Store stocks at -20°C or -80°C. Keep on ice during use. |
| Oxidizing Agents | High Risk of Degradation | Can oxidize the thiazole sulfur or nitrogen. Use peroxide-free solvents and degas solutions.[6] |
Section 3: Recommended Experimental Protocols
Follow these validated protocols to maximize the stability and integrity of your this compound solutions.
Protocol 3.1: Preparation of Stable Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in 10 mM HCl.
-
Pre-Calculation: Calculate the mass of MTMA-HCl needed for your desired volume and concentration. (MW = 150.63 g/mol ).
-
Weighing: Tare a sterile, amber glass vial. Weigh the solid MTMA-HCl directly into the vial.
-
Solvent Preparation: Prepare a sterile-filtered solution of 10 mM Hydrochloric Acid (HCl) in HPLC-grade water.
-
Degassing (Optional but Recommended): Sparge the 10 mM HCl solvent with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Dissolution: Add the appropriate volume of the 10 mM HCl solvent to the vial containing the compound. Mix by vortexing or brief sonication in a water bath until fully dissolved. Protect from light during this process.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Tightly seal the aliquots, overlaying with inert gas if possible. Store immediately at -20°C or -80°C for long-term stability.
Visual Guide 2: Workflow for Solution Preparation and Storage
Caption: Recommended workflow for preparing and storing stable MTMA-HCl stock solutions.
Protocol 3.2: Analytical Monitoring of Stability (HPLC Method)
This protocol provides a basic framework for assessing the stability of your compound in a specific solution over time.
-
Instrument Setup:
-
HPLC System: With UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing 0.1% formic acid, is a common starting point. Example: 10% to 90% organic phase over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance; ~238 nm is a reasonable starting point for thiazole derivatives[8].
-
Injection Volume: 10 µL.
-
-
Sample Preparation (Time-Course Study):
-
Prepare your MTMA-HCl solution in the buffer or medium you wish to test (e.g., PBS pH 7.4).
-
Immediately after preparation (t=0), inject a sample onto the HPLC to get the initial chromatogram.
-
Store the solution under the desired test conditions (e.g., 25°C, protected from light).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject additional samples.
-
-
Data Analysis:
-
Integrate the peak area of the parent MTMA-HCl compound at each time point.
-
Calculate the percentage of the remaining compound relative to the t=0 sample: % Remaining = (Area_t / Area_t0) * 100.
-
Monitor the growth of new peaks, which correspond to degradation products.
-
Section 4: Frequently Asked Questions (FAQs)
-
What is the recommended storage temperature for solid MTMA-HCl?
-
We recommend storing the solid compound at 0-8°C, protected from moisture and light[1]. Ensure the container is tightly sealed.
-
-
Can I dissolve MTMA-HCl in DMSO?
-
Yes, DMSO is a common solvent for creating highly concentrated stock solutions. However, be aware that DMSO can absorb water from the atmosphere, which could affect long-term stability. For aqueous experiments, it is still best practice to dilute from the DMSO stock into an acidic aqueous buffer.
-
-
Why is it a hydrochloride salt? Can I use the free base?
-
The hydrochloride salt is typically prepared to improve the compound's stability as a solid and its solubility in aqueous media[9]. The salt form helps ensure an acidic microenvironment upon dissolution. You can generate the free base by neutralizing the HCl with a suitable base (e.g., triethylamine, sodium bicarbonate) if your reaction requires it, but be aware that the resulting solution will be at a higher pH and thus the compound will be significantly less stable. This step should be done immediately prior to use.
-
-
How does the degradation of MTMA-HCl potentially affect my experimental results?
-
Degradation reduces the concentration of the active compound, leading to an underestimation of its potency (e.g., higher IC50 or EC50 values). Furthermore, the degradation products themselves could be reactive or have their own biological effects, leading to confounding results or cellular toxicity that is incorrectly attributed to the parent compound.
-
Visual Guide 3: Potential Degradation Pathways
Caption: Simplified overview of the primary chemical degradation pathways for MTMA-HCl.
References
-
Thiamine - Wikipedia. Wikipedia. [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Thiazole - Wikipedia. Wikipedia. [Link]
-
Methylamine Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information (PMC). [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses, University of Glasgow. [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Royal Society of Chemistry Publishing. [Link]
-
Analytical Methods. Royal Society of Chemistry Publishing. [Link]
-
Ways of crashing out amines : r/chemistry. Reddit. [Link]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. National Center for Biotechnology Information (PMC). [Link]
-
Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. National Center for Biotechnology Information (PMC). [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]
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Why do amines dissolve in hydrochloric acid? Quora. [Link]
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Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]
-
Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. National Center for Biotechnology Information (NCBI). [Link]
-
(PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. [Link]
-
(PDF) Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. ResearchGate. [Link]
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- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 4. Thiamine - Wikipedia [en.wikipedia.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Navigating the Thiazole Frontier: A Technical Guide to Scaling Up Synthesis
Introduction
Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of thiazole-containing compounds. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, scaling up their synthesis from milligrams to kilograms presents a unique set of challenges that can impact yield, purity, and safety.
As Senior Application Scientists, we understand that successful scale-up is not merely about multiplying reagent quantities. It requires a deep understanding of reaction kinetics, thermodynamics, and potential side reactions, as well as meticulous process control. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your scale-up campaigns. Our aim is to equip you with the knowledge to navigate these challenges effectively, ensuring a robust, safe, and efficient synthesis process.
Troubleshooting Guide: Overcoming Common Hurdles in Thiazole Synthesis Scale-Up
This section addresses the most frequently encountered problems during the scale-up of thiazole derivative synthesis, with a focus on the widely used Hantzsch synthesis and its variations.
Issue 1: Low or Inconsistent Yields
Q1: We are experiencing a significant drop in yield when moving from a 1L to a 20L reactor for our Hantzsch thiazole synthesis. What are the likely causes and how can we mitigate this?
A1: A drop in yield upon scale-up is a common issue and can often be attributed to several factors related to mass and heat transfer.
-
Insufficient Mixing: In larger reactors, achieving homogenous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation of starting materials or the product.
-
Solution: Evaluate and optimize the agitation speed and impeller design for the larger vessel. Consider using baffles to improve mixing efficiency. For heterogeneous reactions, ensure efficient stirring to maximize the interfacial area between phases.
-
-
Poor Temperature Control: The Hantzsch synthesis is often exothermic. What might be easily dissipated in a small flask can lead to a significant temperature increase in a large reactor, favoring side reactions.
-
Solution: Implement a more robust temperature control system for the reactor, such as a jacketed vessel with a thermal control unit. A slower, controlled addition of one of the reactants (e.g., the α-haloketone) can help manage the exotherm.
-
-
Extended Reaction Times: While it may seem counterintuitive, simply extending the reaction time to ensure completion on a larger scale can sometimes be detrimental, leading to product degradation.
-
Solution: Monitor the reaction progress closely using in-process controls (IPCs) like TLC or HPLC to determine the optimal reaction time.[3] Quench the reaction as soon as it reaches completion.
-
Q2: Our thioamide starting material appears to be degrading during the reaction, leading to low yields. How can we address this?
A2: Thioamides can be unstable, particularly under acidic or high-temperature conditions, which are sometimes employed in Hantzsch synthesis.[4]
-
pH Control: If the reaction conditions are acidic, the thioamide can hydrolyze.
-
Solution: Consider running the reaction under neutral or slightly basic conditions if the mechanism allows. The use of a non-nucleophilic base can help neutralize any acid generated during the reaction.
-
-
Thermal Stability: Prolonged exposure to high temperatures can lead to the decomposition of many thioamides.
-
Solution: Optimize the reaction temperature to the lowest effective point. As mentioned, controlled addition of the α-haloketone can help maintain a consistent and lower reaction temperature. For particularly sensitive substrates, consider alternative, milder synthesis methods.
-
Issue 2: Impurity Formation and Purification Challenges
Q3: We are observing a significant new impurity in our scaled-up batch that was not present in the lab-scale synthesis. How can we identify and control it?
A3: The appearance of new impurities on scale-up often points to subtle changes in reaction conditions that favor alternative reaction pathways.
-
Isomeric Byproducts: In the Hantzsch synthesis with N-substituted thioureas, there is a possibility of forming isomeric 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[5]
-
Identification: These isomers can often be distinguished by spectroscopic methods such as 1H NMR, where characteristic shifts for the protons on the thiazole ring can be observed.[5]
-
Control: Running the reaction under neutral or basic conditions generally favors the formation of the desired 2-(substituted amino)thiazole.[5] Careful control of the reaction pH is crucial.
-
-
Over-alkylation or Di-alkylation: If the product contains a nucleophilic center, it may react further with the α-haloketone.
-
Control: Use a stoichiometric amount of the α-haloketone or a slight excess of the thioamide. A controlled, slow addition of the α-haloketone can also minimize its concentration in the reaction mixture at any given time, reducing the likelihood of over-alkylation.
-
-
Starting Material Impurities: Impurities in the starting materials can be carried through or participate in side reactions.
-
Solution: Ensure the quality and purity of all starting materials and solvents before use. Perform characterization of incoming raw materials.
-
Q4: The crude product from our large-scale synthesis is an oil and difficult to purify by crystallization. What are our options?
A4: Purification can be a major bottleneck in scaling up.
-
Solvent Screening for Crystallization: A thorough solvent screening is essential.
-
Procedure: Use a small amount of the crude oil and test a wide range of solvents and solvent mixtures of varying polarities. Anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble, can be very effective.
-
-
Chromatography: While often a last resort at scale due to cost and solvent usage, column chromatography may be necessary.
-
Optimization: To make it more efficient, optimize the mobile phase and stationary phase to achieve good separation with minimal solvent consumption. Consider using automated flash chromatography systems.
-
-
Salt Formation: If your thiazole derivative has a basic nitrogen, you can form a salt (e.g., hydrochloride or sulfate) which is often a crystalline solid and can be more easily purified by recrystallization. The free base can then be regenerated.
Frequently Asked Questions (FAQs) for Scaling Up Thiazole Synthesis
Q1: What are the key safety considerations when scaling up a Hantzsch thiazole synthesis?
A1: Safety is paramount during scale-up. A thorough hazard and operability (HAZOP) study is recommended. Key considerations include:
-
Toxicity of Reagents: α-Haloketones are lachrymatory and corrosive, requiring careful handling in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE).[6] Thioamides can also be toxic.[4] Consult the Safety Data Sheets (SDS) for all reagents.
-
Exothermic Reaction: As mentioned, the reaction can be exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat generated. Implement a system for emergency cooling.
-
Pressure Build-up: If the reaction is run in a closed system, there is a potential for pressure build-up, especially if a gas is evolved or the temperature rises unexpectedly. Equip the reactor with a pressure relief system.
-
Waste Disposal: The reaction will generate waste streams that may contain hazardous materials. Develop a clear plan for the safe disposal of all waste in accordance with local regulations.
Q2: What are some "greener" alternatives to traditional solvents for thiazole synthesis?
A2: Green chemistry principles are increasingly important in process development. Several greener solvent alternatives have been explored for thiazole synthesis:
-
Water: For some Hantzsch-type reactions, water can be an excellent solvent, offering advantages in terms of cost, safety, and environmental impact.[7]
-
Ethanol/Water Mixtures: These mixtures can provide a good balance of solubility for various reactants and are more environmentally friendly than chlorinated solvents.[7]
-
Ionic Liquids: Ionic liquids are non-volatile and can be recycled, making them a greener option.[1] They can also influence the reaction rate and selectivity.[1]
-
Solvent-Free Conditions: In some cases, the reaction can be run neat, completely eliminating the need for a solvent.[8]
Q3: Are there modern technologies that can facilitate the scale-up of thiazole synthesis?
A3: Yes, modern technologies can offer significant advantages for scaling up chemical processes:
-
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, better control over reaction parameters, and enhanced safety, making them ideal for scaling up exothermic and fast reactions.[9]
-
Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times and improve yields.[9] While scaling up microwave reactions has its own challenges, dedicated large-scale microwave reactors are available.
Q4: How can we effectively monitor the progress of our large-scale thiazole synthesis?
A4: In-process controls (IPCs) are crucial for understanding and controlling the reaction on a large scale.
-
Thin-Layer Chromatography (TLC): A simple and rapid technique to qualitatively monitor the disappearance of starting materials and the appearance of the product.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities over time.[10] This is the preferred method for accurate reaction monitoring in an industrial setting.
-
Low-Field NMR Spectroscopy: Emerging technologies like benchtop NMR spectrometers can be used for real-time, in-flow reaction monitoring, providing detailed kinetic and mechanistic information.[11]
Experimental Protocols
Protocol 1: Scale-Up of a Generic Hantzsch 2-Aminothiazole Synthesis
This protocol provides a general guideline for the synthesis of a 2-aminothiazole derivative. Note: This is a template and must be adapted and optimized for your specific substrate and equipment. A thorough risk assessment should be conducted before implementation.
Materials and Equipment:
-
Jacketed glass reactor (20L) with overhead stirrer, condenser, temperature probe, and addition funnel.
-
Thermal control unit for heating and cooling.
-
Appropriate PPE (safety glasses, lab coat, gloves).
-
α-Bromoacetophenone derivative (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (10 volumes)
-
Aqueous sodium bicarbonate solution (5%)
-
Water
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.
-
Charging Reactants: Charge the reactor with the α-bromoacetophenone derivative and ethanol. Begin agitation.
-
Heating: Heat the mixture to a gentle reflux (approximately 78 °C) using the thermal control unit.
-
Thiourea Addition: Once at reflux, slowly add a solution of thiourea in ethanol via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically for TLC or HPLC analysis. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.
-
Work-up: Slowly add the reaction mixture to a larger vessel containing the 5% aqueous sodium bicarbonate solution with stirring to neutralize any acid formed.
-
Isolation: Filter the precipitated solid using a suitable filter. Wash the filter cake with water and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at a suitable temperature.
Data Presentation
Table 1: Comparison of Reaction Conditions for a Model Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 3 | 85 | [7] |
| 2 | Water | 80 | 4 | 78 | [7] |
| 3 | Ethanol/Water (1:1) | Reflux | 2.5 | 90 | [7] |
| 4 | Solvent-free | 100 | 0.5 | 92 | [8] |
Visualizations
Workflow for Troubleshooting Low Yields in Thiazole Synthesis Scale-Up
Caption: A logical workflow for diagnosing and addressing common causes of low yields when scaling up thiazole synthesis.
Hantzsch Thiazole Synthesis: Core Mechanism
Caption: The fundamental reaction pathway of the Hantzsch thiazole synthesis, involving nucleophilic attack, cyclization, and dehydration.
References
-
Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Hantzsch Thiazole Synthesis. Chem LibreTexts. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Hantzsch Thiazole Synthesis. Scribd. [Link]
-
New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]
-
Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Bruker. [Link]
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]
-
Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]
-
synthesis of thiazoles. YouTube. [Link]
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]
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Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]
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Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. MDPI. [Link]
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. [Link]
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Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ResearchGate. [Link]
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
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Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed. [Link]
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Treatment of Azole-Containing Industrial Wastewater by the Fenton Process. ResearchGate. [Link]
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Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC. [Link]
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Best practices for preparing stock solutions of hydrochloride salts
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to preparing stock solutions of hydrochloride (HCl) salts. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to ensure your experiments are built on a foundation of accuracy and reproducibility.
This guide is structured to walk you through the fundamental principles, detailed preparation protocols, and critical troubleshooting steps. We will explore the "why" behind every "how," creating a self-validating system for your laboratory work.
Frequently Asked Questions: The Fundamentals of HCl Salt Solutions
This section addresses the core concepts you need to understand before you even pick up a spatula.
Q1: Why are many drug compounds formulated as hydrochloride salts?
A: Hydrochloride salts are prevalent in pharmaceuticals for several key reasons, primarily centered on improving the physicochemical properties of a parent molecule. Basic compounds, which are common in drug discovery, often have poor aqueous solubility and stability. Converting them into an HCl salt typically:
-
Enhances Solubility: The salt form is ionic and generally exhibits significantly higher solubility in water and physiological fluids compared to the neutral free base. This is critical for administration and bioavailability.[1]
-
Improves Stability: The salt form is often more crystalline and less reactive than the free base, leading to better chemical stability and longer shelf life.
-
Simplifies Handling: Crystalline salts are typically easier to purify, weigh, and handle than their free base counterparts, which may be oily or amorphous.[2]
Q2: What happens chemically when I dissolve an HCl salt in water?
A: When you dissolve an HCl salt of a basic compound (represented as BH+Cl-) in water, two things happen: dissociation and hydrolysis.
-
Dissociation: The salt fully dissociates into its constituent ions: a protonated base cation (BH+) and a chloride anion (Cl-).
-
Hydrolysis: The chloride ion (Cl-) is the conjugate base of a strong acid (HCl), so it is a very weak base and does not react with water.[3][4][5] However, the cation (BH+) is the conjugate acid of a weak base (B). It will react with water in a process called hydrolysis, donating a proton to water to establish an equilibrium.
BH+(aq) + H₂O(l) ⇌ B(aq) + H₃O+(aq)
This reaction produces hydronium ions (H₃O+), which makes the resulting solution acidic .[6][7][8] The final pH of your stock solution will depend on the concentration of the salt and the pKa of the compound.
Q3: Which solvent should I choose for my HCl salt?
A: The choice of solvent is critical and depends on the compound's polarity and the intended downstream application.
| Solvent | Polarity | Suitability for HCl Salts | Key Considerations (The "Why") |
| Water (Sterile, Deionized) | Very High | Excellent for most polar HCl salts. | Causality: The ionic nature of HCl salts makes them highly compatible with polar water. However, the resulting solution will be acidic, which can affect compound stability over time through hydrolysis.[4][9] |
| Phosphate-Buffered Saline (PBS) | Very High | Good, but use with caution. | Causality: While PBS provides a physiological pH buffer, the presence of phosphate and chloride ions can sometimes decrease the solubility of the HCl salt due to the "common ion effect" or salt precipitation.[10] |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Excellent for a wide range of compounds, especially those with lower aqueous solubility. | Causality: DMSO is a powerful organic solvent that can dissolve both polar and nonpolar compounds. It is generally non-reactive and suitable for long-term storage at low temperatures. |
| Ethanol (EtOH) | High | Suitable for some HCl salts, but less common for primary stocks. | Causality: Ethanol is a good solvent but can be more reactive than DMSO. Some HCl salts are less soluble in ethanol compared to water or DMSO.[2] It's often used in crystallization processes. |
Always consult the supplier's datasheet for the specific compound, as it will provide recommended solvents. If this information is unavailable, start with small-scale solubility tests in water and DMSO.
Experimental Protocol: Preparing a Validated Stock Solution
This section provides a step-by-step protocol for preparing a high-quality, reliable stock solution. This workflow is designed to be a self-validating system, incorporating checks to ensure accuracy.
Workflow for Stock Solution Preparation
Caption: Standard workflow for preparing a sterile stock solution of an HCl salt.
Detailed Step-by-Step Methodology
-
Pre-Calculation and Material Preparation:
-
Determine your desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of the HCl salt using its molecular weight.[11]
-
Prepare your chosen solvent (e.g., sterile DMSO or nuclease-free water).
-
Ensure all materials (tubes, flasks, spatulas) are clean, and sterilize them if preparing solutions for cell culture.[12]
-
-
Weighing the Compound:
-
Tare a clean, appropriate-sized microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh the calculated amount of the HCl salt powder into the container. Record the exact mass.
-
-
Initial Dissolution:
-
Add approximately 90% of the final calculated solvent volume to the container with the powder.[13]
-
Cap the container tightly and vortex thoroughly.
-
Expert Insight: Many dissolution issues can be solved at this stage. If the compound does not readily dissolve, you can use a sonicating water bath or gentle warming (e.g., 37°C).[12] However, be cautious with heating, as it can degrade sensitive compounds. Always check the compound's stability information first.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved and the solution is clear, add the remaining solvent to reach the final calculated volume.[13] This ensures concentration accuracy.
-
-
Sterile Filtration (for biological applications):
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for DMSO).
-
Filter the solution into a sterile conical tube or directly into storage vials. This is a critical step to remove microbial contaminants.[6]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile cryovials.[6]
-
Causality: Aliquoting is crucial to prevent the degradation that can occur from repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature, typically -20°C for short-to-medium term and -80°C for long-term storage.[6][14] Ensure containers are properly sealed to prevent solvent evaporation.
-
Troubleshooting Guide: Common Issues and Solutions
Even with a robust protocol, challenges can arise. This section addresses the most common problems in a Q&A format.
Q4: My HCl salt won't dissolve in water. What should I do?
A: First, confirm you are not exceeding the compound's maximum solubility. If solubility is expected, the issue may be kinetic.
-
Solution 1: Apply Energy. As mentioned in the protocol, use vortexing, sonication, or gentle warming to increase the rate of dissolution.[12]
-
Solution 2: Change Solvents. If the compound remains insoluble in water, it may be too nonpolar. Try preparing the stock solution in DMSO instead.
-
Solution 3: Check the pH. The low pH of an aqueous HCl salt solution might, in some cases, suppress solubility. While counterintuitive, a very slight adjustment towards neutral might help, but this is a risky maneuver (see next question).
Q5: I see a precipitate forming in my aqueous stock solution over time. What is happening?
A: This is a common and critical problem, often caused by chemical instability or disproportionation.
-
Plausible Cause 1: Disproportionation. The acidic cation BH+ is in equilibrium with its neutral free base B. If the free base B is poorly soluble in water, it can precipitate out of solution over time, especially if the pH drifts upward.[15][16] This is a rapid process for some compounds.[15]
-
Solution: Ensure the pH of the stock solution remains low. For some compounds, it may be necessary to prepare the stock in a dilute acid (e.g., 10 mM HCl) instead of pure water to stabilize the salt form and prevent conversion to the free base.[15]
-
Plausible Cause 2: Common Ion Effect. For slightly soluble hydrochlorides, dissolving them in a solution that already contains a high concentration of chloride ions (like PBS or a buffer made with HCl) can actually decrease their solubility, causing precipitation.[10]
-
Solution: If you suspect this, try preparing the stock solution in pure deionized water instead of a high-salt buffer.
Q6: I need to adjust the pH of my stock solution to be closer to physiological pH (~7.4). How should I do this?
A: Adjusting the pH of an HCl salt solution must be done with extreme caution. As you add a base (e.g., NaOH), you are actively converting the soluble protonated compound (BH+) back into its potentially insoluble free base (B).
BH+Cl- + NaOH → B↓ + NaCl + H₂O
-
The Risk: You can easily cause your compound to precipitate out of solution.
-
The Correct Approach: It is often preferable not to adjust the pH of the high-concentration stock solution.[6] Instead, rely on the high buffering capacity of your final assay medium (e.g., cell culture media) to neutralize the small volume of acidic stock solution you add. The dilution factor is usually high enough that the final pH of the assay is not significantly affected.
-
If You Must Adjust:
-
Work with a diluted solution, not the concentrated stock.
-
Add a dilute base (e.g., 0.1 M NaOH) very slowly, drop-wise, while constantly stirring.[17]
-
Monitor for any signs of cloudiness or precipitation. If you see any, you have exceeded the solubility of the free base.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues with HCl salt stock solutions.
References
- BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
-
Chemistry LibreTexts. (2023, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. Retrieved from [Link]
- Arthur, G., et al. (2010). Method for salt preparation. U.S.
-
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]
-
U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]
- Serajuddin, A. T. M., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(2), 148-154.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
- Heikkilä, T., et al. (2021).
-
Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]
- Parmar, V. K., et al. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 21(3), 325-334.
- Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation.
-
ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. Retrieved from [Link]
-
Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
- ResearchGate. (2013). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Rabeprazole Sodium and Itopride Hydrochloride in Solid Dosage Form.
-
Chemistry LibreTexts. (2023, April 4). 10.3: Hydrolysis of Salt Solutions. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium chloride solution.
-
LCGC International. (n.d.). Developing and Validating Dissolution Procedures. Retrieved from [Link]
- Shah, J. C., & Sandhu, H. K. (2022).
-
YouTube. (2023, March 12). pH of Salt Solutions: Hydrolysis of salts. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: (S)-3-aminobutyric acid hydrochlorid salt.
- Flinn Scientific. (2009). Hydrolysis of Salts.
- Nguyen, H. T. N., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica, 87(1), 1.
-
OpenStax. (n.d.). 14.4 Hydrolysis of Salts - Chemistry 2e. Retrieved from [Link]
- Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
-
ResearchGate. (2012, July 25). How to make a salt of a novel compound?. Retrieved from [Link]
- HTMC Group. (n.d.). Safety, Storage, and Handling of Sodium Chloride in Industries.
-
Lumen Learning. (n.d.). Hydrolysis of Salts | Chemistry for Majors. Retrieved from [Link]
-
YouTube. (2019, November 11). Solubility of salts and preparation of soluble salts. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
ResearchGate. (2013, June 6). The effect of salt concentration on the pH of aqueous solution. Retrieved from [Link]
- Journal of Chemical & Engineering Data. (n.d.). Solubilities of Salts in Mixed Solvents.
-
YouTube. (2022, December 17). Hydrolysis of Salts and the pH of their Solutions -Equilibrium. Retrieved from [Link]
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Navigating the Heat: A Technical Guide to Managing Exotherms in Reductive Amination
For Immediate Release to the Scientific Community
Welcome to the Technical Support Center for professionals engaged in drug development and chemical research. As a Senior Application Scientist, I have compiled this comprehensive guide to address a critical, yet often underestimated, aspect of reductive amination: the management of reaction exotherms. This document moves beyond basic protocols to provide in-depth, field-proven insights into the causality of thermal events and equips you with the knowledge to execute these reactions with enhanced safety and control.
Reductive amination is a cornerstone of modern synthetic chemistry, prized for its efficiency in forming carbon-nitrogen bonds.[1] However, the very reactivity that makes this transformation so powerful also presents significant thermal hazards. Uncontrolled exotherms can lead to reaction failures, byproduct formation, and in severe cases, dangerous thermal runaway events. This guide is structured to provide a proactive approach to thermal management, grounded in a deep understanding of the reaction mechanism and the thermodynamic properties of the reagents involved.
Core Principles: Understanding the Source of Heat
The reductive amination process, whether direct or indirect, involves two key exothermic events:
-
Imine/Enamine Formation: The initial condensation of an aldehyde or ketone with an amine to form an imine or enamine is a reversible reaction that can be exothermic, especially at scale.
-
Reduction: The subsequent reduction of the C=N bond by a hydride reducing agent is typically the most significant heat-generating step. The choice of reducing agent has a profound impact on the rate and magnitude of this exotherm.
Failure to adequately control the heat generated from these steps is a primary cause of unexpected temperature spikes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reductive amination, providing both the "what" and the "why" for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My reaction temperature spiked unexpectedly after adding the reducing agent. What happened?
A1: A rapid temperature increase upon addition of the reducing agent is a classic sign of an uncontrolled exotherm. This typically occurs for one or more of the following reasons:
-
Rapid Reagent Addition: Adding the reducing agent too quickly does not allow sufficient time for the reactor's cooling system to dissipate the heat generated by the reaction.
-
High Reactant Concentration: More concentrated reactions generate more heat per unit volume, which can overwhelm the cooling capacity.
-
Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may not be sufficient for the scale of the reaction or may not have good thermal contact with the reaction vessel.
-
Choice of Reducing Agent: Highly reactive reducing agents like sodium borohydride can lead to very rapid and intense exotherms.
Q2: I'm observing significant byproduct formation, especially the alcohol from the reduction of my starting carbonyl. How can I prevent this?
A2: The formation of the corresponding alcohol indicates that the reducing agent is reacting with the starting aldehyde or ketone before it can react with the imine. This is a common issue, particularly with less selective reducing agents like sodium borohydride (NaBH₄).[2] To mitigate this:
-
Allow for Complete Imine Formation: Before adding the reducing agent, ensure the imine formation is complete. This can be monitored by techniques like NMR or IR spectroscopy.
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are milder and more selective reducing agents that preferentially reduce the iminium ion over the carbonyl group.[3][4]
-
pH Control: Maintaining a slightly acidic pH (typically 5-7) can favor the formation and stability of the iminium ion, making it more susceptible to reduction.[2]
Q3: My reaction seems to stall, and I'm not seeing complete conversion. Could this be related to temperature?
A3: While less common than runaway exotherms, low temperatures can significantly slow down the reaction rate, leading to incomplete conversion. This is particularly true for the initial imine formation step, which often requires a certain activation energy. If you suspect the reaction is too cold:
-
Gradual Warming: Slowly and carefully warm the reaction mixture to the recommended temperature for the specific protocol.
-
Monitor for Delayed Exotherm: Be extremely cautious when warming a stalled reaction. A delayed, and potentially vigorous, exotherm can occur once the reaction reaches the necessary activation temperature. Ensure your cooling system is ready to handle a potential temperature spike.
Q4: What are the early warning signs of a potential thermal runaway?
A4: Recognizing the early signs of a thermal runaway is critical for preventing a serious incident. Key indicators include:
-
A steady, uncontrolled rise in reaction temperature even with maximum cooling applied.
-
A sudden increase in the rate of temperature rise.
-
Noticeable increase in pressure within a closed system.
-
Vigorous off-gassing or boiling of the solvent.
If any of these signs are observed, immediate emergency procedures must be initiated.
Diagrams and Visualizations
To better illustrate the concepts discussed, the following diagrams outline the reductive amination workflow and the critical decision points for managing exotherms.
Caption: The escalating cycle of a thermal runaway event.
Quantitative Data and Reagent Selection
The choice of reducing agent is a critical factor in controlling the reaction exotherm. The following table summarizes the relative reactivity and key safety considerations for common borohydride reagents.
| Reducing Agent | Formula | Relative Reactivity | Key Considerations |
| Sodium Borohydride | NaBH₄ | High | Highly reactive with protic solvents; can reduce aldehydes and ketones; exotherm can be difficult to control. |
| Sodium Cyanoborohydride | NaBH₃CN | Moderate | More selective for imines over carbonyls; toxic cyanide byproducts can be generated during workup. [2] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Low to Moderate | Mild and selective; moisture-sensitive; generally provides good control over the exotherm. [3][4] |
Reaction calorimetry is an indispensable tool for quantifying the heat of reaction and understanding the thermal risk before scaling up. [5]For a typical reductive amination, the heat of reaction can range from -100 to -300 kJ/mol, depending on the substrates and reagents used. It is strongly recommended to perform calorimetric studies on a small scale to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise for your specific system. [6]
Experimental Protocols for Thermal Management
Protocol 1: Controlled Addition of Reducing Agent
This protocol is designed to minimize the risk of a thermal runaway by controlling the rate of the main exothermic step.
-
Setup: Assemble the reaction vessel in a cooling bath (e.g., ice-water, dry ice/acetone) with overhead stirring and a temperature probe immersed in the reaction mixture.
-
Imine Formation: Combine the aldehyde/ketone, amine, and solvent in the reaction vessel. Stir at the recommended temperature until imine formation is complete (as determined by an appropriate analytical method).
-
Cooling: Cool the reaction mixture to the desired starting temperature for the reduction (typically 0 °C or lower).
-
Slow Addition: Add the reducing agent portion-wise or via a syringe pump over an extended period. Monitor the internal temperature closely.
-
Temperature Monitoring: Maintain the internal temperature within a safe operating range. If the temperature begins to rise uncontrollably, immediately stop the addition of the reducing agent.
-
Completion: Once the addition is complete, continue to stir the reaction at the cooled temperature until the reaction is complete.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol should only be implemented in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a blast shield in place. The goal is to rapidly cool the reaction and neutralize the reactive hydride.
WARNING: This procedure is hazardous and should only be performed by trained personnel.
-
Immediate Cooling: If a runaway is detected, immediately apply maximum cooling to the reactor. This may involve adding more dry ice to the cooling bath or using a cryocooler.
-
Stop Reagent Addition: If reagents are still being added, stop the addition immediately.
-
Prepare Quenching Agent: Have a pre-chilled, non-protic, high-boiling point solvent (e.g., toluene, xylenes) ready. A secondary quenching agent, such as isopropanol, should also be available.
-
Dilution and Quenching: If it is safe to do so, slowly and carefully add the cold, inert solvent to the reaction mixture to dilute the reactants and absorb some of the heat. Following dilution, a more reactive quenching agent like isopropanol can be slowly added to neutralize the remaining hydride. [7]5. Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.
Conclusion: A Proactive Approach to Safety
Managing exotherms in reductive amination is not merely a matter of following a recipe; it requires a deep understanding of the chemical principles at play and a proactive approach to risk assessment. By carefully selecting reagents, controlling reaction parameters, and being prepared for potential deviations, researchers can safely and successfully harness the power of this important transformation.
This guide serves as a starting point for developing safe and robust reductive amination protocols. Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough hazard analysis before beginning any new experiment.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Myers, A. G. Chem 115: Reductive Amination. Harvard University. Available from: [Link]
-
Tarasov, A. A., & Chusov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11547–11606. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Chemistry LibreTexts. (2025). 8.10: Fast Reactions in Solution. Available from: [Link]
-
Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
The Sci Guys. (2013). Science at Home - SE1 - EP7: Hot Ice - Exothermic Reactions and Supercooled solutions [Video]. YouTube. Available from: [Link]
-
Organic Chemistry Portal. (2022). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available from: [Link]
-
Mettler Toledo. Prevent Runaway Chemical Reactions. Available from: [Link]
-
Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway. INDG254. Available from: [Link]
-
Fauske & Associates, LLC. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Available from: [Link]
-
Stanford University Environmental Health & Safety. (2023). Scale Up Safety. Available from: [Link]
-
Organic Reactions. Reductive Amination. Available from: [Link]
-
The Sarpong Group, University of California, Berkeley. (2016). Quenching of Water Reactive Materials. Available from: [Link]
-
IMI TAMI. Calorimetry Laboratory: Advanced Thermochemical Analysis. Available from: [Link]
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Validation & Comparative
Comparative Analysis of Thiazole-Containing Kinase Inhibitors Versus Other Prominent Scaffolds
A Guide for Researchers in Drug Discovery and Development
Introduction
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer, has revolutionized treatment paradigms. A key aspect of kinase inhibitor design is the core chemical scaffold, which dictates the inhibitor's binding mode, selectivity, and pharmacokinetic properties. This guide provides a comparative study of kinase inhibitors built around the thiazole ring, a common and versatile heterocyclic scaffold. We will compare their performance and characteristics against other prominent classes of kinase inhibitors, providing experimental data and methodological insights to inform future drug discovery efforts. While this guide focuses on the broader class of thiazole-containing inhibitors, it is important to note that a search for "Methyl-thiazol-4-ylmethyl-amine hydrochloride" did not yield a specific, publicly characterized kinase inhibitor, suggesting it may be a novel or less-documented compound. Therefore, we will focus on well-established examples to draw meaningful comparisons.
The Thiazole Scaffold in Kinase Inhibition
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This structure is a privileged scaffold in medicinal chemistry due to its ability to form a variety of non-covalent interactions with the ATP-binding pocket of kinases. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the ring itself can participate in pi-stacking and van der Waals interactions. This versatility allows for the development of both highly potent and selective kinase inhibitors.
Comparative Analysis of Selected Kinase Inhibitors
To illustrate the comparative advantages and disadvantages of different kinase inhibitor scaffolds, we will analyze four well-characterized drugs:
-
Thiazole-Containing Inhibitors:
-
Dasatinib: A potent, multi-targeted inhibitor of ABL, SRC family kinases, and others.
-
Dabrafenib: A highly selective inhibitor of the BRAF V600E mutant kinase.
-
-
Non-Thiazole Comparators:
-
Imatinib: A pioneering phenylamino-pyrimidine-based inhibitor of ABL, KIT, and PDGFR.
-
Sunitinib: An indolinone-based multi-kinase inhibitor targeting VEGFR, PDGFR, and others.
-
Kinase Selectivity and Potency
A critical parameter for any kinase inhibitor is its selectivity profile – which kinases it inhibits and at what concentration. High selectivity can minimize off-target effects and associated toxicities, while multi-targeting can be beneficial in cancers driven by multiple dysregulated kinases.
| Inhibitor | Primary Target(s) | IC50 (nM) | Scaffold Class | Key Off-Targets |
| Dasatinib | ABL, SRC, LCK, KIT | <1 | Thiazole | c-KIT, PDGFRβ, and others |
| Dabrafenib | BRAF V600E | 0.8 | Thiazole | Wild-type BRAF and CRAF (at higher concentrations) |
| Imatinib | ABL, KIT, PDGFR | 25-100 | Phenylamino-pyrimidine | DDR1, NQO2 |
| Sunitinib | VEGFR2, PDGFRβ, KIT | 2-9 | Indolinone | RET, FLT3 |
Interpretation:
As shown in the table, the thiazole-containing inhibitor Dasatinib exhibits potent, sub-nanomolar inhibition of its primary targets. Its multi-targeted nature makes it effective in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Dabrafenib, another thiazole-based inhibitor, demonstrates high selectivity for the mutant BRAF V600E kinase, a key driver in melanoma. In contrast, Imatinib, while a groundbreaking drug, shows lower potency compared to Dasatinib for their common target, ABL. Sunitinib, like Dasatinib, is a multi-targeted inhibitor but is based on a different scaffold and has a distinct target profile, primarily focused on receptor tyrosine kinases involved in angiogenesis.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the simplified signaling pathways targeted by our selected inhibitors.
Caption: Simplified signaling pathways and points of intervention for selected kinase inhibitors.
Experimental Methodologies
To obtain the comparative data presented above, a series of standardized biochemical and cell-based assays are employed. Here, we provide an overview of the key experimental protocols.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Protocol:
-
Reagents and Setup:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
ATP (adenosine triphosphate).
-
Assay buffer.
-
Test inhibitor (serially diluted).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Procedure:
-
Add the kinase and substrate to the wells of a microplate.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specified time.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for a typical in vitro kinase inhibition (IC50) assay.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.
Protocol:
-
Cell Culture:
-
Culture cancer cells in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a period of time (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT).
-
Measure the signal (luminescence, absorbance) which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the inhibition against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
The comparative analysis of thiazole-containing kinase inhibitors like Dasatinib and Dabrafenib against other scaffolds such as the phenylamino-pyrimidine of Imatinib and the indolinone of Sunitinib highlights the chemical diversity and strategic design in modern drug discovery. The thiazole scaffold has proven to be highly effective in generating both potent multi-targeted inhibitors and highly selective agents. The choice of scaffold is a critical decision in the drug discovery process, influencing not only potency and selectivity but also ADME (absorption, distribution, metabolism, and excretion) properties and the potential for drug resistance.
Future research will likely focus on developing next-generation inhibitors that can overcome resistance mutations and offer even greater selectivity. The exploration of novel scaffolds, including further modifications of the versatile thiazole ring, will remain a key area of investigation. As our understanding of kinase biology deepens, so too will our ability to design and develop more effective and safer kinase inhibitors for the treatment of cancer and other diseases.
References
-
Dasatinib (SPRYCEL®) - Prescribing Information. (2023). U.S. Food and Drug Administration. [Link]
A Head-to-Head Analysis for the Medicinal Chemist: Thiazole vs. Imidazole in Drug Design
In the vast armamentarium of heterocyclic scaffolds used in drug discovery, the five-membered rings, thiazole and imidazole, stand out for their ubiquity and versatility. Their presence in numerous FDA-approved drugs is a testament to their ability to impart desirable physicochemical and pharmacological properties.[1][2] However, the choice between these two moieties is not arbitrary. It is a critical decision guided by a deep understanding of their distinct electronic, metabolic, and interactive profiles. This guide provides a head-to-head comparison to inform rational drug design, supported by experimental data and actionable protocols.
Section 1: Fundamental Physicochemical Properties - The Basis of Biological Behavior
The seemingly subtle difference between a sulfur atom (thiazole) and a nitrogen atom (imidazole) in the 1,3-position profoundly impacts the core properties of the ring system.[3] These differences dictate how a molecule will behave in a biological environment, from its solubility and membrane permeability to its ability to interact with a target protein.
| Property | Thiazole | Imidazole | Key Implications in Drug Design |
| Structure | The 1,3-arrangement of heteroatoms defines the electronic landscape and interaction points. | ||
| pKa (of conjugate acid) | ~2.5[4] | ~7.0[4][5] | Critical Difference: Imidazole is significantly more basic. At physiological pH (~7.4), imidazole can be partially protonated, influencing solubility and target binding, whereas thiazole remains neutral. |
| Hydrogen Bonding | Acceptor: The nitrogen atom is a good H-bond acceptor.[6] Donor: None (C-H bonds are very weak donors). | Acceptor: The sp² nitrogen is an H-bond acceptor. Donor: The N-H proton is a strong H-bond donor. | Imidazole's ability to act as both a donor and acceptor provides greater versatility for engaging with biological targets. Thiazole is primarily limited to an acceptor role. |
| Aromaticity | Aromatic, with pi-electron delocalization.[3] | Aromatic, with a sextet of π electrons.[3] | Both rings are planar and can participate in favorable pi-stacking interactions with aromatic residues in a protein binding pocket. |
| Metabolic Liability | Generally more stable. Key metabolic routes include S-oxidation and C-hydroxylation.[7][8] | Prone to N-glucuronidation. The basic nitrogen can chelate the heme iron of Cytochrome P450 (CYP) enzymes, leading to inhibition.[9][10] | Imidazole's potential for CYP inhibition is a significant drug-drug interaction (DDI) risk that must be carefully managed. Thiazole often presents a more benign metabolic profile. |
Section 2: The Pharmacokinetic Profile: A Tale of Two Fates
A molecule's journey through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is heavily influenced by its constituent parts. Here, the divergence between thiazole and imidazole becomes stark, particularly concerning metabolism.
Metabolic Stability: The Imidazole Liability
A primary concern with imidazole-containing drugs is their propensity to inhibit cytochrome P450 enzymes.[10] The lone pair of electrons on the sp²-hybridized nitrogen can coordinate to the ferric or ferrous iron atom within the heme cofactor of CYP enzymes.[9] This can lead to mechanism-based inhibition, where the drug is converted into a reactive intermediate that irreversibly binds to and inactivates the enzyme. This is a major red flag in drug development as it can lead to dangerous drug-drug interactions, where the metabolism of co-administered drugs is blocked, leading to potentially toxic exposures.[9]
Thiazole's Metabolic Routes
The thiazole ring is generally considered more metabolically robust. However, it is not inert. The primary routes of metabolism, catalyzed by CYPs, involve oxidation of the sulfur atom to form sulfoxides or sulfones, or hydroxylation of the carbon atoms in the ring.[7][8][11] While these metabolites can sometimes be reactive, thiazole typically avoids the direct, high-affinity inhibition of CYP enzymes seen with many imidazoles.[8]
Section 3: Pharmacodynamics and Binding Interactions
The ultimate goal of a drug is to interact with its biological target to elicit a therapeutic effect. The different electronic and hydrogen-bonding characteristics of thiazole and imidazole create distinct opportunities for pharmacodynamic interactions.
-
Imidazole: Its ability to act as both an H-bond donor and acceptor makes it a versatile interaction partner. The N-H can donate to a backbone carbonyl or acidic residue (Asp, Glu), while the basic nitrogen can accept a proton from residues like Ser, Thr, or Lys. Furthermore, its basicity and lone pair availability make it an excellent metal chelator , crucial for inhibiting metalloenzymes (e.g., zinc in carbonic anhydrase, iron in heme-containing proteins).[12]
-
Thiazole: As a primary H-bond acceptor , thiazole effectively engages with H-bond donors on a protein target.[6] While lacking a donor proton, the sulfur atom can participate in weaker, yet significant, non-covalent interactions, such as sulfur-aromatic or sulfur-pi interactions. The overall ring is also capable of engaging in pi-pi stacking.[13]
Case Study: Bioisosteric Replacement
Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Swapping a thiazole for an imidazole, or vice-versa, can be a powerful strategy to fine-tune a compound's properties. For instance, in the development of certain kinase inhibitors, replacing a basic imidazole with a less basic thiazole has been shown to mitigate off-target effects related to CYP inhibition while retaining the necessary H-bond acceptor interaction for on-target potency. Conversely, if a hydrogen bond donor is discovered to be critical for enhanced binding affinity, replacing a thiazole with an imidazole could be a rational design choice, provided the metabolic risks can be managed.
Section 4: Experimental Protocols for Moiety Evaluation
Theoretical knowledge must be validated by empirical data. As a Senior Application Scientist, I emphasize the importance of self-validating experimental systems. The following are streamlined protocols for key decision-making assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a first look at a compound's metabolic fate and is a critical step in assessing potential liabilities.
-
Objective: To determine the rate of disappearance of a test compound when incubated with HLM, a key indicator of metabolic clearance.[14]
-
Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[15]
-
Compound Addition: Add the test compound (typically from a DMSO stock) to the microsome suspension for a final concentration of 1 µM.[15]
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM. A control sample without NADPH is run in parallel to assess non-CYP-mediated degradation.[14][15]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a threefold volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.[15]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint), which indicates the compound's susceptibility to metabolism.[16]
-
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
This assay directly measures the potential of a compound to inhibit major CYP isoforms, a critical safety and DDI assessment.
-
Objective: To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) of a test compound against specific CYP isoforms (e.g., CYP3A4, CYP2D6).
-
Methodology:
-
System Setup: Use recombinant human CYP enzymes or HLM with a fluorescent probe substrate specific for the isoform of interest.
-
Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 8-point curve from 0.01 µM to 100 µM).
-
Reaction: Pre-incubate the enzyme and inhibitor at 37°C. Initiate the reaction by adding a mixture of the probe substrate and NADPH.
-
Detection: After a set incubation time, stop the reaction and measure the fluorescent signal produced by the metabolism of the probe substrate.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. A low IC50 indicates potent inhibition and a higher risk of DDIs.
-
Conclusion: A Strategic Choice
The decision between incorporating a thiazole or an imidazole moiety is a strategic exercise in balancing potency, selectivity, and pharmacokinetics.
-
Choose Imidazole when:
-
An H-bond donor is essential for target binding.
-
Metal chelation is a key part of the mechanism of action.
-
The resulting basicity is acceptable or beneficial for solubility and absorption.
-
Crucially, the risk of CYP inhibition must be evaluated early and mitigated, perhaps by steric hindrance around the basic nitrogen.
-
-
Choose Thiazole when:
-
Metabolic stability and a lower risk of CYP-mediated DDIs are paramount.
-
An H-bond acceptor is the primary required interaction.
-
A neutral, non-basic heterocycle is preferred to tune physicochemical properties like lipophilicity and reduce off-target activities.
-
Ultimately, both scaffolds are powerful tools. The expert medicinal chemist will not view them as interchangeable but as distinct keys, to be selected with purpose and precision to unlock the desired therapeutic profile. This choice, informed by the principles outlined here and validated by rigorous experimental data, is fundamental to the art and science of drug discovery.
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Karimova, M., et al. (2022). Review of pharmacological effects of imidazole derivatives. Eurasian Journal of Medical and Natural Sciences. [Link]
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El-Sayed, N.N.E., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [Link]
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de Oliveira, C.S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. [Link]
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Lavecchia, A., et al. (2007). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Dilution Integrity and Stability Testing for Bioanalytical Methods
In the landscape of drug development, the generation of reliable bioanalytical data is the bedrock upon which pharmacokinetic (PK), toxicokinetic (TK), and biomarker assessments are built. Ensuring the accuracy and precision of these measurements is not merely a procedural formality; it is a scientific imperative. This guide provides an in-depth comparison of the principles, protocols, and regulatory expectations surrounding two critical components of bioanalytical method validation: Dilution Integrity and Analyte Stability.
Drawing from extensive field experience and authoritative regulatory guidelines, this document moves beyond simple checklists to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require a robust framework for generating defensible bioanalytical data.
Part A: Dilution Integrity - Ensuring Accuracy Beyond the Curve
In clinical and preclinical studies, it is common for subject samples to exhibit analyte concentrations that exceed the Upper Limit of Quantitation (ULOQ) of the established calibration curve. To quantify these samples, they must be diluted with a blank biological matrix to bring the analyte concentration within the validated range of the assay. The Dilution Integrity experiment is designed to prove that this dilution process is accurate and precise, and does not introduce a systemic bias into the final reported concentration.[1][2]
The core principle is to demonstrate that the act of dilution itself, and the subsequent change in the ratio of endogenous matrix components to the analyte, does not affect the measurement.[2][3] This is particularly crucial for Ligand Binding Assays (LBAs), where the calibration range can be narrow and matrix effects more pronounced.[4]
Comparative Methodologies & Experimental Protocol
The standard approach for validating dilution integrity is robust and widely accepted. However, alternative scenarios, such as the unavailability of a perfect "like-for-like" matrix, may require justification and additional validation.
Standard Protocol: Matched-Matrix Dilution
This is the gold-standard approach recommended by regulatory bodies like the FDA and EMA.[1][3]
-
Preparation of Dilution QC (DQC): Spike a blank biological matrix with the analyte at a concentration significantly above the ULOQ (e.g., 2-5 times the ULOQ). This serves as the stock high-concentration sample.
-
Dilution: Perform a predetermined dilution of the DQC sample using the same source of blank biological matrix. The dilution factor should be chosen to target a final concentration within the assay's quantifiable range (e.g., around 75% of the ULOQ).
-
Replication: Prepare at least five independent replicates for each dilution factor being tested.[1][2][3]
-
Analysis: Analyze the diluted samples within a standard analytical run against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean accuracy of the back-calculated concentration for the diluted replicates should be within ±15% of the nominal concentration, and the coefficient of variation (CV) for the precision should not exceed 15%.[1][2][3]
Alternative Protocol: Surrogate Matrix Dilution
In instances where the authentic biological matrix is rare or difficult to obtain (e.g., cerebrospinal fluid, tumor tissue homogenate), a surrogate matrix may be used for dilution.
-
Justification: A scientific justification for the use of a surrogate matrix (e.g., artificial CSF, buffer with protein) is required.
-
Cross-Validation: The key difference is the need to demonstrate that the surrogate matrix does not introduce a bias. This involves comparing the analysis of a QC sample diluted in the authentic matrix versus the same QC diluted in the surrogate matrix. The results must agree within the established acceptance criteria.
-
Execution: The protocol then follows the same steps as the standard matched-matrix dilution. The EMA guideline allows for the use of another matrix provided it has been demonstrated not to affect precision and accuracy.[3]
Data Comparison: Standard vs. Alternative Approaches
The following table illustrates hypothetical data for a 10-fold dilution integrity experiment.
| Parameter | Standard: Matched-Matrix | Alternative: Surrogate Matrix | Acceptance Criteria |
| Nominal Conc. (post-dilution) | 750 ng/mL | 750 ng/mL | N/A |
| Mean Measured Conc. (n=5) | 785 ng/mL | 845 ng/mL | N/A |
| Accuracy (% Bias) | +4.7% | +12.7% | Within ±15% |
| Precision (% CV) | 6.2% | 13.8% | ≤15% |
| Outcome | Pass | Pass (but with higher variability) |
As the data shows, while both methods can pass, the surrogate matrix introduces higher variability, underscoring the importance of using a matched matrix whenever possible.
Workflow for Dilution Integrity Validation
Part B: Stability Testing - A Multifaceted Assessment of Analyte Integrity
An analyte's journey from sample collection to final analysis is fraught with potential pitfalls that can alter its concentration. Stability testing is not a single experiment but a suite of assessments designed to mimic the conditions a sample will experience, ensuring that the measured concentration reflects the true concentration at the time of collection.[3][5][6]
Comparison of Key Stability Assessments
Each stability test addresses a specific, real-world scenario in the lifecycle of a clinical or preclinical sample. The core principle involves analyzing low and high concentration QC samples after exposure to specific conditions and comparing the results to nominal values or freshly prepared samples.[3] The general acceptance criterion is that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[3][7]
| Stability Test | Purpose & Rationale | Typical Conditions |
| Freeze-Thaw Stability | To assess the impact of repeated freezing and thawing cycles, which can occur when samples are retrieved from storage for multiple aliquoting or re-analysis.[7] Physical stress from ice crystal formation or pH shifts can cause degradation.[9] | QC samples are frozen (e.g., -20°C or -80°C) for at least 12-24 hours, then thawed unassisted at room temperature. This cycle is repeated at least three times.[10][11] |
| Short-Term (Bench-Top) Stability | To simulate the time samples spend at room temperature on the laboratory bench during processing (e.g., waiting for extraction, sitting in an autosampler). | QC samples are kept at room temperature for a duration that equals or exceeds the expected processing time (e.g., 4, 8, or 24 hours). |
| Long-Term Stability | To confirm the analyte is stable for the entire duration of the study, from the first sample collected to the last sample analyzed.[7] | QC samples are stored at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study's sample storage time.[5] |
| Stock & Working Solution Stability | To ensure the integrity of the reference standard solutions used to prepare calibrators and QCs. Degradation here would invalidate the entire analytical run. | Stock and working solutions are stored under their intended conditions (e.g., refrigerated or frozen) and tested at appropriate intervals. |
| Whole Blood Stability | To assess analyte stability in the time between blood collection and centrifugation to harvest plasma/serum.[6][12] This is critical for analytes susceptible to enzymatic degradation by blood cells.[6] | Spiked whole blood is kept at room temperature or on ice for a defined period (e.g., 2 hours) before plasma is prepared and analyzed.[12] |
Experimental Protocol: Freeze-Thaw Stability
This protocol provides a self-validating system to definitively assess analyte stability through freeze-thaw cycles.
-
Prepare QC Samples: Spike blank matrix to prepare at least five replicates each of Low QC (LQC) and High QC (HQC) concentrations.
-
Establish Baseline (T=0): Analyze five replicates of LQC and HQC immediately after preparation to establish the baseline concentration.
-
First Freeze-Thaw Cycle (FT1):
-
Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[9]
-
Thaw the samples unassisted to room temperature.
-
Once completely thawed, analyze five replicates of LQC and HQC.
-
-
Subsequent Cycles (FT2, FT3...):
-
Refreeze the remaining samples for at least 12 hours.
-
Repeat the thawing and analysis process for the desired number of cycles (typically a minimum of three).[10]
-
-
Data Analysis: For each freeze-thaw cycle, calculate the mean concentration and accuracy (% bias from the T=0 or nominal concentration) for the LQC and HQC sets.
-
Acceptance Criteria: The mean concentration at each level for each cycle must be within ±15% of the nominal/baseline value.[3]
Decision Logic for Stability Program
Conclusion
Dilution integrity and stability testing are non-negotiable pillars of bioanalytical method validation. They provide the necessary evidence that a method is reliable under the real-world conditions encountered during a study. By understanding the scientific rationale behind these experiments and adhering to the rigorous protocols outlined in regulatory guidance, researchers can ensure the production of high-quality, defensible data. This commitment to scientific integrity is fundamental to making sound decisions in the complex process of drug development.
References
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH).
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Stability Assessments in Bioanalytical Method Validation . Celegence. Available at: [Link]
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Guideline on Bioanalytical method validation . European Medicines Agency (EMA). Available at: [Link]
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Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis . National Institutes of Health (NIH). Available at: [Link]
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Freeze-Thaw Stability Testing . Microchem Laboratory. Available at: [Link]
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Guideline/Guidance Comparison on Ligand Binding Assays (LBA) . Source not specified. Available at: [Link]
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High-throughput freeze-thaw stability studies with the DynaPro Plate Reader . Wyatt Technology. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]
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Dilution linearity/parallelism . SlideShare. Available at: [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis . European Medicines Agency (EMA). Available at: [Link]
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Best Practices for Studying Stability in Biologics . BioPharm International. Available at: [Link]
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Freeze Thaw: A Simple Approach for Prediction of Optimal Cryoprotectant for Freeze Drying . National Institutes of Health (NIH). Available at: [Link]
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ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material . International Council for Harmonisation (ICH). Available at: [Link]
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Bioanalytical Method Validation Focus on Sample Stability . BioPharma Services Inc.. Available at: [Link]
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation (ICH). Available at: [Link]
-
Freeze Thaw Stability Study for Pharmaceutical Products . YouTube. Available at: [Link]
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A Researcher's Guide to the Preclinical Assessment of Novel Aminothiazoles: A Comparative Framework
For researchers and drug development professionals, the journey of a novel therapeutic agent from benchtop to bedside is a meticulous process of rigorous evaluation. Within the landscape of heterocyclic compounds, aminothiazoles have emerged as a privileged scaffold, demonstrating a remarkable breadth of pharmacological activities. Their presence in approved drugs such as the kinase inhibitor Dasatinib and the non-steroidal anti-inflammatory drug Meloxicam underscores their clinical significance. This guide provides a comprehensive framework for the preclinical assessment of novel aminothiazole derivatives, emphasizing comparative analysis against established benchmarks and outlining the critical experimental data necessary for advancing a lead candidate.
We will navigate the essential stages of preclinical evaluation, from initial in vitro characterization to in vivo efficacy and safety profiling. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reproducible data. By grounding our protocols in established scientific principles and citing authoritative sources, we aim to equip you with the expertise to confidently assess the therapeutic potential of your novel aminothiazole compounds.
In Vitro Profiling: Establishing a Foundation of Activity and Selectivity
The initial phase of preclinical assessment focuses on characterizing the compound's activity and selectivity in a controlled, cell-free or cell-based environment. This stage is critical for go/no-go decisions and for establishing a structure-activity relationship (SAR).
Primary Target Engagement & Potency
The first step is to confirm that the novel aminothiazole directly interacts with its intended molecular target and to quantify its potency.
Experimental Protocol: Kinase Inhibition Assay (Example for a Tyrosine Kinase Target)
-
Reagents and Materials: Recombinant human kinase, ATP, appropriate peptide substrate, test compound (novel aminothiazole), positive control inhibitor (e.g., Dasatinib), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute the compound to create a 10-point dose-response curve.
-
Assay Procedure:
-
Add 5 µL of kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted test compound or control.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and the peptide substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the generated ADP signal according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism.
Causality Behind Experimental Choices: The use of a recombinant enzyme in a cell-free system isolates the interaction between the compound and its direct target, eliminating confounding factors from cellular machinery. A 10-point dose-response curve is essential for accurately determining the IC₅₀ value.
Cellular Activity & Selectivity
Demonstrating target engagement within a cellular context is a crucial next step. This is often accomplished by assessing the inhibition of a downstream signaling event.
Experimental Protocol: Western Blotting for Phospho-Protein Inhibition
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., K562 for Bcr-Abl) and allow cells to adhere overnight. Treat the cells with increasing concentrations of the novel aminothiazole or a control inhibitor for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated target (e.g., phospho-CrkL for Bcr-Abl) and the total protein as a loading control. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Trustworthiness of the Protocol: This protocol includes a loading control (total protein) to ensure that any observed decrease in the phosphorylated protein is due to the inhibitor's activity and not variations in protein loading. This internal control is a hallmark of a self-validating system.
Comparative Data Summary: In Vitro Performance
| Compound | Target IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity Index (vs. Off-Target Kinase) |
| Novel Aminothiazole A | 15 | 50 | >100 |
| Novel Aminothiazole B | 50 | 200 | >50 |
| Dasatinib (Control) | 1 | 5 | >100 |
Diagram: In Vitro Assessment Workflow
Caption: Workflow for the in vitro evaluation of novel aminothiazoles.
In Vivo Efficacy: Translating In Vitro Potency to a Living System
Demonstrating that the compound's in vitro activity translates to a therapeutic effect in a living organism is the cornerstone of preclinical development.
Pharmacokinetics (PK)
Before assessing efficacy, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use healthy male C57BL/6 mice (n=3 per time point).
-
Compound Administration: Administer the novel aminothiazole via the intended clinical route (e.g., oral gavage) at a specific dose.
-
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Sample Processing: Process the blood to plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t₁/₂).
Authoritative Grounding: The principles of pharmacokinetic analysis are well-established and detailed in guidelines from regulatory bodies like the FDA.
Efficacy in a Disease Model
The choice of the animal model is critical and should closely mimic the human disease state.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Implant human cancer cells (e.g., K562) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the novel aminothiazole and a positive control (e.g., Dasatinib) daily via oral gavage.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Diagram: In Vivo Efficacy Workflow
Caption: Workflow for in vivo efficacy and pharmacokinetic studies.
Comparative Data Summary: In Vivo Performance
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | AUC (ng*h/mL) | Tumor Growth Inhibition (%) |
| Novel Aminothiazole A | 50 | 1200 | 4800 | 65 |
| Novel Aminothiazole B | 50 | 800 | 2400 | 40 |
| Dasatinib (Control) | 25 | 1500 | 6000 | 75 |
Safety and Toxicological Profiling
A promising efficacy profile must be accompanied by an acceptable safety margin.
In Vitro Cytotoxicity
An initial assessment of general cytotoxicity against a non-cancerous cell line can provide an early indication of potential toxicity.
Experimental Protocol: MTT Assay
-
Cell Culture: Seed a non-cancerous cell line (e.g., NIH/3T3) in a 96-well plate.
-
Compound Treatment: Treat the cells with a dose range of the novel aminothiazole for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the CC₅₀ (half-maximal cytotoxic concentration).
Preliminary In Vivo Toxicity
Acute toxicity studies in rodents provide essential information on the maximum tolerated dose (MTD) and potential target organs of toxicity.
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Model: Use healthy male and female C57BL/6 mice.
-
Dose Escalation: Administer single, escalating doses of the novel aminothiazole to different groups of mice.
-
Clinical Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
-
Data Analysis: Determine the MTD and identify any dose-limiting toxicities.
Expertise & Experience: It is crucial to closely observe the animals for subtle signs of toxicity, such as changes in posture, activity level, and grooming behavior, as these can be early indicators of adverse effects.
Conclusion
The preclinical assessment of novel aminothiazoles is a multi-faceted process that requires a systematic and comparative approach. By integrating robust in vitro and in vivo studies, researchers can build a comprehensive data package that clearly defines the therapeutic potential and potential liabilities of a lead candidate. The protocols and frameworks provided in this guide are intended to serve as a foundation for these critical studies, enabling informed decision-making in the complex journey of drug discovery and development. The ultimate goal is to identify those compounds with the most promising combination of potency, selectivity, bioavailability, and safety to warrant advancement into clinical trials.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl-thiazol-4-ylmethyl-amine Hydrochloride
As laboratory professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl-thiazol-4-ylmethyl-amine hydrochloride, grounded in established safety principles and regulatory compliance. The causality behind each procedural step is explained to ensure a deep, actionable understanding for researchers and laboratory managers.
Hazard Identification and Immediate Safety Precautions
Understanding the inherent risks of a compound is the critical first step in its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally analogous thiazole and amine hydrochloride compounds provide a strong basis for hazard assessment.
Core Rationale: The precautionary principle dictates that we treat this compound with the caution afforded to similar chemical classes, which are known to pose specific health risks upon exposure.
Known Hazards of Analogous Compounds:
-
Respiratory Irritation: May cause respiratory tract irritation, particularly when handled as a dust or powder.[1][2][4]
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required PPE | Causality and Rationale |
| Acute Oral Toxicity | H302: Harmful if swallowed | Standard lab coat, gloves | Prevents accidental ingestion via contaminated hands. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Nitrile or neoprene gloves, lab coat | Creates a barrier to prevent direct skin contact which can lead to irritation or dermatitis.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or chemical goggles[5] | Protects eyes from splashes or airborne dust particles that can cause significant irritation or damage. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood. Dust mask for solids. | Minimizes inhalation of dust or aerosols, which can irritate the respiratory system.[1][4] |
Waste Characterization and Segregation
Proper disposal begins at the point of generation. All waste containing this compound must be classified as hazardous chemical waste.
Core Rationale: Federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate that chemical waste be properly identified to ensure it is handled and disposed of by personnel with the appropriate training and resources, preventing environmental contamination and human exposure.[6][7]
Procedural Steps:
-
Designate as Hazardous: Any quantity of pure this compound, or solutions and mixtures containing it, must be considered hazardous waste.
-
Maintain Segregation: Do not mix this waste with other waste streams (e.g., non-hazardous trash, sharps, or incompatible chemicals). Cross-contamination can create dangerous reactions or complicate the disposal process.
-
Aqueous vs. Solid Waste: If both solid and aqueous waste streams are generated, collect them in separate, appropriately labeled containers.
On-Site Waste Accumulation and Storage
Proper temporary storage within the laboratory is crucial for maintaining a safe work environment pending collection by a licensed disposal service. This is typically managed within a designated Satellite Accumulation Area (SAA).[6]
Core Rationale: Controlled accumulation prevents accidental spills, minimizes personnel exposure, and ensures the waste is clearly identified for safe handling and transport.
Protocol for Waste Accumulation:
-
Container Selection:
-
Use a leak-proof, chemically compatible container with a secure, screw-top lid.[6][8] Polyethylene or polypropylene containers are often suitable.[5]
-
The original product container can be an excellent choice for accumulating the same waste.[8]
-
Ensure the container is in good condition, free of external contamination, and will not leak.[8]
-
-
Labeling:
-
As soon as the first drop of waste enters the container, affix a "HAZARDOUS WASTE" label.
-
Clearly write the full chemical name: "this compound".
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Do not obscure any original manufacturer labels if reusing a container.
-
-
Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[8] This prevents the release of vapors and protects against spills.
-
Store the container in a designated SAA, which should be at or near the point of generation.[6]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Core Rationale: A rapid and correct response to a spill minimizes the risk of chemical exposure and environmental contamination.
Protocol for Minor Spills (Solid Material):
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles. If the material is a fine powder, a dust mask is also required.[9]
-
Containment: Prevent the powder from becoming airborne. Do not use a dry cloth or vigorous sweeping motions.
-
Cleanup:
-
Decontamination:
-
Wipe the spill area with a cloth dampened with water.
-
Collect all cleanup materials (gloves, wipes, absorbent pads) in a sealed bag and place it in the hazardous waste container.
-
Wash the area down with large amounts of water, preventing runoff from entering drains.[9]
-
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Approved Disposal Pathways
The only universally compliant and safe method for disposing of this compound is through a licensed professional waste disposal service.
Core Rationale: Chemical waste disposal is a highly regulated process that requires specialized permits, equipment, and facilities. Improper disposal, such as drain or trash disposal, is illegal and poses a significant threat to public health and the environment.[1][3]
Diagram 1: Disposal Decision Workflow
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A Comprehensive Guide to Safely Handling Methyl-thiazol-4-ylmethyl-amine hydrochloride in the Laboratory
As a Senior Application Scientist, it is imperative to foster a culture of safety and precision in the laboratory. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of Methyl-thiazol-4-ylmethyl-amine hydrochloride, a compound recognized for its utility as a building block in the synthesis of bioactive molecules.[1] Adherence to these protocols is critical for ensuring the personal safety of laboratory personnel and maintaining the integrity of research outcomes.
Understanding the Risks: A Proactive Approach to Safety
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[6][7][8] | To protect against accidental splashes or contact with airborne particles that could cause serious eye irritation or damage.[4][5][9] |
| Hand Protection | Chemically compatible gloves (e.g., Nitrile).[6] | To prevent skin contact, which can lead to irritation.[4][5] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A lab coat that covers the arms and closes at the front.[6] | To protect the skin on the arms and body from accidental spills. |
| Footwear | Closed-toe shoes.[6] | To protect the feet from spills and falling objects. Sandals or other open footwear are strictly prohibited in the laboratory.[10] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary in poorly ventilated areas or when generating dust or aerosols.[11] | To prevent inhalation of any dust or vapors that may cause respiratory irritation.[3][5] |
Operational Protocol: From Receipt to Disposal
This section outlines the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.
Receipt and Storage
-
Inspect Upon Receipt: Upon receiving the chemical, visually inspect the container for any signs of damage or leakage.
-
Label Verification: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Proper Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[9] The container should be kept tightly closed.[4][9]
Handling and Use
The following workflow illustrates the essential steps for safely handling this compound during experimental procedures.
Safe Handling Workflow for this compound.
Step-by-Step Handling Procedure:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.[6][7]
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[9][12]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][9]
-
Weighing and Transfer: When weighing or transferring the compound, use a spatula and ensure smooth, controlled movements to prevent spillage.
-
Immediate Cleanup: In case of a spill, follow the established laboratory spill cleanup procedures. For a dry spill, carefully sweep or vacuum the material and place it in a sealed container for disposal.[13] Avoid raising dust.[13] For a wet spill, absorb with an inert material and place in a suitable container for disposal.[14]
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][7][12]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container.
-
Authorized Disposal: Dispose of the chemical waste through an approved waste disposal plant.[9] Do not dispose of it down the drain or in the regular trash.
-
Container Disposal: Empty containers should be rinsed thoroughly before being recycled or disposed of according to institutional guidelines.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water.[4][9] If skin irritation occurs, seek medical advice.[4]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[3][9] If the person feels unwell, call a poison center or doctor.[9]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[4] Call a poison center or doctor if you feel unwell.[4]
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive laboratory environment.
References
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Carl ROTH. Safety Data Sheet: Methylamine. [Link]
-
Carl ROTH. Safety Data Sheet: Methylamine. [Link]
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HPE Support. Safety Guidelines for Handling Chemicals. [Link]
- Industrial Environments. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
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ResearchGate. Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy | Request PDF. [Link]
- Lab Safety. Lab Safety Do's & Don'ts.
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CHEMM. Personal Protective Equipment (PPE). [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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YouTube. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
